molecular formula C15H22 B027995 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6683-48-3

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Número de catálogo: B027995
Número CAS: 6683-48-3
Peso molecular: 202.33 g/mol
Clave InChI: AISXBZVAYNUAKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C15H22 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXBZVAYNUAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216952
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6683-48-3
Record name 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6683-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2SN6375F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT) is a synthetic aromatic compound and a known analog of Targretin (Bexarotene), a retinoid X receptor (RXR) agonist used in cancer therapy. Emerging evidence suggests that PMT possesses pro-apoptotic properties, particularly in leukemia cell lines, positioning it as a compound of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of PMT, including detailed experimental methodologies for its synthesis and for the assessment of its biological activity.

Chemical and Physical Properties

This compound is a substituted tetrahydronaphthalene. Its core structure consists of a naphthalene ring system where one of the rings is fully saturated. The molecule is further characterized by the presence of five methyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6683-48-3[1]
Molecular Formula C₁₅H₂₂[1]
Molecular Weight 202.34 g/mol [1]
Melting Point 34-36 °C
Boiling Point 93-94 °C at 2 Torr
Alternate Names 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR δ 1.29 (s, 6H), 1.28 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H)

Synthesis Protocol

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst such as aluminum trichloride.

Experimental Workflow for Synthesis

G reagents Dissolve 2,5-dichloro-2,5-dimethylhexane in toluene catalyst Slowly add anhydrous aluminum trichloride reagents->catalyst in batches reaction Stir reaction mixture (monitor by TLC) catalyst->reaction quench Quench with water (ice bath) reaction->quench extraction Extract with toluene quench->extraction purification Filter through silica gel pad extraction->purification concentration Concentrate under reduced pressure purification->concentration product Obtain crude product: 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene concentration->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup: In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in toluene (270 mL) and stir until complete dissolution.

  • Catalyst Addition: Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes. Control the rate of addition to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for 10 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using hexane as the eluent.

  • Quenching: Upon completion of the reaction, cool the flask in an ice bath. Slowly add water dropwise to quench the unreacted aluminum trichloride, again controlling the rate to manage heat generation.

  • Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract with toluene (250 mL). Separate the organic layer and filter it through a silica gel pad (40 g), eluting with toluene to remove polar impurities.

  • Isolation: Combine the organic phases and concentrate under reduced pressure to yield the crude product, this compound.

Biological Activity and Mechanism of Action

This compound is recognized as an analog of Targretin, a selective retinoid X receptor (RXR) agonist.[1] This structural similarity suggests that PMT may exert its biological effects through the RXR signaling pathway. It has been reported to induce apoptosis in certain leukemia cell lines.[2]

Proposed Signaling Pathway for Apoptosis Induction

As a Targretin analog, PMT is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This is a common mechanism for retinoids and their analogs in cancer cells.

G PMT 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene RXR Retinoid X Receptor (RXR) PMT->RXR Binds to Mitochondrion Mitochondrion RXR->Mitochondrion Modulates Bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak) Mitochondrion->Bcl2 Regulates CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by PMT.

Experimental Protocols for Biological Evaluation

To assess the pro-apoptotic activity of this compound, a series of in vitro assays are typically employed. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.

Table 3: Materials for MTT Assay

Material
Leukemia cell line (e.g., K562)
RPMI-1640 medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
This compound
DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Solubilization buffer (e.g., acidified isopropanol)
96-well plates
Microplate reader
  • Cell Culture: Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 4: Materials for Annexin V/PI Assay

Material
Leukemia cell line
This compound
Annexin V-FITC Apoptosis Detection Kit
Binding Buffer
Propidium Iodide (PI)
Flow cytometer
  • Cell Treatment: Treat leukemia cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Workflow for Apoptosis Detection

G cell_treatment Treat leukemia cells with PMT harvesting Harvest and wash cells cell_treatment->harvesting staining Stain with Annexin V-FITC and PI harvesting->staining analysis Analyze by flow cytometry staining->analysis

Caption: Workflow for the detection of apoptosis by flow cytometry.

Safety and Handling

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetic compound with potential as an anti-cancer agent, particularly for leukemias. Its activity is likely mediated through the induction of apoptosis, similar to its analog Targretin. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential.

References

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

CAS Number: 6683-48-3[1][2]

Molecular Formula: C₁₅H₂₂[1][2]

Structure:

A 2D representation of the chemical structure of this compound.

Synonyms:

  • 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1]

  • Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-[3]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 202.34 g/mol [1]
LogP (octanol-water partition coefficient) 5.78[3]
Exact Mass 202.172150702 Da[4]
Topological Polar Surface Area 0 Ų[4]
Complexity 236[4]
Purity ≥98%[2]
Storage Temperature Room temperature[2]

Synthesis and Analytical Methods

Logical Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Workup and Purification cluster_product Final Product p-xylene p-xylene Friedel-Crafts_Alkylation Friedel-Crafts_Alkylation p-xylene->Friedel-Crafts_Alkylation 2,5-dichloro-2,5-dimethylhexane 2,5-dichloro-2,5-dimethylhexane 2,5-dichloro-2,5-dimethylhexane->Friedel-Crafts_Alkylation Quenching Quenching Friedel-Crafts_Alkylation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final_Compound 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene Chromatography->Final_Compound

Caption: A logical workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be utilized for the analysis of this compound.[3]

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

  • Application: This method is suitable for purity assessment, isolation of impurities in preparative separation, and pharmacokinetic studies.[3]

Biological Activity and Putative Signaling Pathway

This compound is recognized as an analog of Targretin (Bexarotene).[1] Targretin is a synthetic retinoid that selectively activates the Retinoid X Receptors (RXRs).[5][6] These receptors, upon activation, act as transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[5]

Retinoid X Receptor (RXR) Signaling Pathway

The proposed mechanism of action for this compound is through the activation of the RXR signaling pathway. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[7][8] In the absence of a ligand, these heterodimers are bound to DNA at specific hormone response elements and are associated with corepressor proteins, which inhibit gene transcription.[8][9]

Upon binding of an agonist, such as this compound, to the ligand-binding domain of RXR, a conformational change is induced. This leads to the dissociation of corepressors and the recruitment of coactivator proteins.[7][9] The coactivator complex then promotes the transcription of downstream target genes, which can lead to the inhibition of tumor growth and the induction of apoptosis.[6]

RXR_Signaling_Pathway cluster_extracellular cluster_intracellular Intracellular Ligand 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene RXR_Heterodimer RXR-NR Heterodimer Ligand->RXR_Heterodimer Binds to Corepressor Corepressor Complex RXR_Heterodimer->Corepressor Dissociates Coactivator Coactivator Complex RXR_Heterodimer->Coactivator Recruits Gene_Transcription Target Gene Transcription Coactivator->Gene_Transcription Promotes Biological_Response Cell Differentiation, Apoptosis, Proliferation Control Gene_Transcription->Biological_Response Leads to

Caption: A simplified diagram of the putative Retinoid X Receptor (RXR) signaling pathway.

Experimental Protocols

Given its role as a Targretin analog that induces apoptosis in leukemia cell lines, the following are representative experimental protocols to assess its biological activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the effect of the compound on the viability of leukemia cells.

Materials:

  • Leukemia cell line (e.g., NB-4)[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in the culture medium and add them to the wells. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.[11]

Materials:

  • Leukemia cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in a culture flask and treat with various concentrations of the compound for a predetermined time (e.g., 24 or 48 hours).[10][11]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[11]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[12]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow Start Hypothesis: Compound induces apoptosis in leukemia cells Cell_Culture Leukemia Cell Culture Start->Cell_Culture Treatment Treatment with 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene Cell_Culture->Treatment Assays Biological Assays Treatment->Assays Viability_Assay Cell Viability Assay (e.g., MTT) Assays->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Compound's Efficacy Data_Analysis->Conclusion

Caption: A general experimental workflow for in vitro testing.

References

Physical and chemical properties of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis and potential mechanism of action as a bioactive molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: this compound

CAS Number: 6683-48-3[1][2]

Molecular Formula: C₁₅H₂₂[1][2][3]

Synonyms: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 202.34 g/mol [1][2]
Melting Point 34-36 °C
Boiling Point 93-94 °C at 2 Torr
LogP (calculated) 5.78[4]
Appearance Not specified
Solubility Not specified
Density Not specified

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound has been reported with the following chemical shifts (δ) in parts per million (ppm): 1.28 (s, 6H), 1.29 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 6.97 (dd, 1H), 7.12 (s, 1H), 7.22 (d, 1H).

Synthesis Protocol

A reported method for the synthesis of this compound is as follows:

Materials:

  • 2,5-dichloro-2,5-dimethylhexane

  • Toluene

  • Anhydrous aluminum trichloride (AlCl₃)

  • Water

  • Silica gel

Procedure:

  • In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in 270 mL of toluene with stirring.

  • Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes.

  • Continue stirring the reaction mixture for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using hexane as the eluent.

  • After the reaction is complete, cool the flask in an ice bath and slowly add water dropwise to quench the reaction.

  • Extract the mixture with 250 mL of toluene.

  • Separate the organic layer and filter it through a 40 g silica gel pad, eluting with toluene.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

This procedure reportedly yields approximately 11 g (97% yield) of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Dissolve 2,5-dichloro-2,5-dimethylhexane in Toluene add_alcl3 Slowly add Anhydrous AlCl₃ start->add_alcl3 stir Stir for 10 min add_alcl3->stir monitor Monitor by TLC stir->monitor quench Quench with Water (Ice Bath) monitor->quench extract Extract with Toluene quench->extract filter Filter through Silica Gel extract->filter concentrate Concentrate under Reduced Pressure filter->concentrate end 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene concentrate->end G cluster_compound Compound Action cluster_receptor Receptor Activation cluster_gene_reg Gene Regulation cluster_apoptosis Apoptosis Induction compound 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene rxr Retinoid X Receptor (RXR) compound->rxr Binds and activates gene_exp Modulation of Gene Expression rxr->gene_exp Regulates transcription apoptosis Initiation of Apoptosis Pathways (Intrinsic/Extrinsic) gene_exp->apoptosis Leads to caspases Caspase Activation apoptosis->caspases cell_death Programmed Cell Death caspases->cell_death

References

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

This guide provides essential physicochemical data for this compound, a compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C₁₅H₂₂[1][2][3]
Molecular Weight 202.34 g/mol [1][4]
Alternate Names 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1]
CAS Number 6683-48-3[1][3]

Applications in Research

This compound is recognized as an analog of Targretin.[1] It has been noted for its potential to induce apoptosis in specific leukemia cell lines, making it a subject of interest in oncological research.

References

Technical Guide: Spectral Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the aromatic compound 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. The information is structured to assist in the identification, characterization, and quality control of this molecule in research and development settings. While complete, experimentally verified spectral datasets are not entirely available in the public domain, this guide consolidates the accessible information and provides standardized protocols for obtaining such data.

Spectral Data Summary

The following tables summarize the available spectral information for this compound (CAS No: 6683-48-3; Molecular Formula: C₁₅H₂₂; Molecular Weight: 202.33 g/mol ).

Table 1: Mass Spectrometry (MS) Data

ParameterValue/InformationSource
MethodGas Chromatography-Mass Spectrometry (GC-MS)SpectraBase[1][2]
Major Fragments (m/z)Data available in the Wiley Registry of Mass Spectral Data.Wiley Spectral Libraries
Molecular Ion (M+)Expected at m/z = 202
Fragmentation PatternData available in the Wiley Registry of Mass Spectral Data.Wiley Spectral Libraries

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

ParameterValue/InformationSource
Method¹³C NMR SpectroscopySpectraBase[1]
SolventNot specified
Chemical Shifts (ppm)Data available in SpectraBase.SpectraBase
Predicted Chemical ShiftsComputationally predicted data is available.Wiley Spectral Libraries

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data

ParameterValue/InformationSource
Method¹H NMR SpectroscopyNot publicly available
SolventNot publicly available
Chemical Shifts (ppm)Not publicly available
Coupling Constants (Hz)Not publicly available
Integral ValuesNot publicly available

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data mentioned above. These should be adapted and optimized for the specific instrumentation used.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Parameters: A sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters: Acquire a sufficient number of scans. Key parameters to record are chemical shifts (δ) in ppm, signal multiplicities (s, d, t, q, m), coupling constants (J) in Hz, and signal integrals.

Visualization of Synthetic Workflow

The following diagram illustrates a common synthetic route for this compound.

Synthesis_Workflow Synthesis of this compound reactant1 2,5-dichloro-2,5-dimethylhexane reaction Friedel-Crafts Alkylation reactant1->reaction reactant2 Toluene reactant2->reaction catalyst Anhydrous AlCl₃ catalyst->reaction product 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene reaction->product

A simplified workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Presumed Biological Activity of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the presumed biological activity of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT), based on its structural similarity to the known Retinoid X Receptor (RXR) agonist, Bexarotene. As of the latest literature review, specific quantitative biological data for PMT (e.g., receptor binding affinity, EC50 values) are not publicly available. The experimental protocols described herein are standard methods for characterizing RXR agonists and would be applicable to PMT.

Introduction

This compound (PMT) is a synthetic organic compound belonging to the tetralin class.[1][2] Structurally, it is a close analog of Bexarotene (Targretin®), a well-characterized retinoid X receptor (RXR) selective agonist.[3][4] Bexarotene is an approved therapeutic agent for the treatment of cutaneous T-cell lymphoma (CTCL).[5] Given the high degree of structural similarity, it is strongly hypothesized that the biological activity of PMT is also mediated through the activation of RXRs.

This guide summarizes the physicochemical properties of PMT, outlines the presumed mechanism of action via the RXR signaling pathway, and provides detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of PMT is presented in Table 1.

PropertyValueReference(s)
CAS Number 6683-48-3[2][3][6][7]
Molecular Formula C₁₅H₂₂[2][3][6][7]
Molecular Weight 202.34 g/mol [3][6]
IUPAC Name This compound
Synonyms PMT, Bexarotene Tetrahydro Naphthalene Impurity[8]
Melting Point 34-36 °C[2]
Boiling Point 93-94 °C at 2 Torr[2]

Presumed Biological Activity and Signaling Pathway

The biological activity of PMT is presumed to be that of a Retinoid X Receptor (RXR) agonist. RXRs are ligand-activated transcription factors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, apoptosis, and metabolism. There are three subtypes of RXR: RXRα, RXRβ, and RXRγ.

Mechanism of Action

As nuclear receptors, RXRs can function as homodimers (RXR/RXR) or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).

The binding of an agonist, such as Bexarotene (and presumably PMT), to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the modulation of gene transcription.

Figure 1: Presumed RXR Signaling Pathway for PMT.

Experimental Protocols for Characterization

To empirically determine the biological activity of PMT, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate transcription through an RXR-responsive element.

Principle: Cells are co-transfected with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRE. Activation of RXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, CV-1) in a 96-well plate.

  • Transfection: Co-transfect the cells with an RXRα expression plasmid and an RXRE-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of PMT. Include a known RXR agonist (e.g., Bexarotene) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration to determine the EC50 value.

Luciferase_Assay_Workflow A 1. Plate Cells (e.g., HEK293T) B 2. Co-transfect with RXR & RXRE-Luc Plasmids A->B C 3. Treat with PMT (and controls) B->C D 4. Incubate (24h) C->D E 5. Lyse Cells D->E F 6. Measure Luminescence E->F G 7. Analyze Data (EC50) F->G

Figure 2: Luciferase Reporter Gene Assay Workflow.
Coactivator Recruitment Assay (TR-FRET)

This assay measures the ligand-dependent interaction between RXR and a coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a fluorescently labeled coactivator peptide to a tagged RXR protein. Ligand binding to RXR promotes this interaction, resulting in a FRET signal.

Methodology:

  • Reagent Preparation: Prepare a solution containing a terbium-labeled anti-GST antibody, a GST-tagged RXR-LBD, and a fluorescein-labeled coactivator peptide (e.g., from SRC-1).

  • Compound Addition: In a microplate, add varying concentrations of PMT.

  • Reaction Incubation: Add the prepared reagent mix to the wells and incubate at room temperature.

  • FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~520 nm for fluorescein and ~620 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 620 nm) and plot it against the PMT concentration to determine the EC50 for coactivator recruitment.

TRFRET_Workflow A 1. Prepare Reagent Mix: Tb-Ab, GST-RXR-LBD, Fl-Coactivator C 3. Add Reagent Mix to wells A->C B 2. Add PMT dilutions to microplate B->C D 4. Incubate C->D E 5. Read TR-FRET Signal D->E F 6. Analyze Data (EC50) E->F

Figure 3: TR-FRET Coactivator Recruitment Assay Workflow.
Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines known to be sensitive to RXR agonists.

Principle: The proliferation of a cell line (e.g., a CTCL cell line like Hut78) is measured after treatment with the compound. A reduction in proliferation indicates potential anti-cancer activity.

Methodology:

  • Cell Seeding: Plate the chosen cancer cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of PMT.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability/Proliferation Measurement: Add a reagent to measure cell viability or proliferation (e.g., MTS, resazurin, or a cell-titer glo reagent that measures ATP).

  • Signal Quantification: Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against PMT concentration to determine the GI50 (concentration for 50% growth inhibition).

Proliferation_Assay_Workflow A 1. Seed Cancer Cells (e.g., Hut78) B 2. Treat with PMT A->B C 3. Incubate (48-72h) B->C D 4. Add Viability Reagent (e.g., MTS) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Analyze Data (GI50) E->F

Figure 4: Cell Proliferation Assay Workflow.

Quantitative Data

As previously stated, there is no publicly available quantitative biological data for this compound. However, to provide a relevant benchmark, Table 2 summarizes the reported biological activities of its close structural analog, Bexarotene. It is plausible that PMT would exhibit activities within a similar order of magnitude.

AssayCell Line / SystemParameterReported Value for BexaroteneReference(s)
RXR-mediated Transcription VariousEC₅₀~50-200 nM[9]
Cell Proliferation Inhibition CTCL (e.g., Hut78)GI₅₀~1-10 µM[9][10]
Apoptosis Induction HTLV-1 infected T-cellsApoptosis RateSignificant increase at 10 µM[5]

Conclusion

This compound is a tetralin derivative with a high structural resemblance to the RXR agonist Bexarotene.[3][8] Based on this similarity, PMT is presumed to act as an agonist of the retinoid X receptors, thereby modulating the transcription of genes involved in critical cellular processes. While direct experimental evidence and quantitative data for PMT are currently lacking in the scientific literature, its biological activity can be thoroughly characterized using standard in vitro methodologies such as luciferase reporter assays, coactivator recruitment assays, and cell proliferation assays. The protocols and expected signaling pathways detailed in this guide provide a comprehensive framework for the future investigation and potential development of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene as a Targretin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) is a structural analog of Targretin® (Bexarotene), a third-generation retinoid and a selective agonist for the Retinoid X Receptor (RXR).[1][2][3][4] This guide delineates the core mechanism of action of PMTHN, leveraging the extensive research on its parent compound, Bexarotene. PMTHN, as a rexinoid, exerts its biological effects by binding to and activating RXRs, which function as master regulators of gene transcription through the formation of heterodimers with other nuclear receptors. This activation modulates a wide array of cellular processes, including differentiation, proliferation, and apoptosis, underpinning its therapeutic potential in oncology.[5][6] This document provides a comprehensive overview of the signaling pathways, quantitative biological data, and detailed experimental protocols relevant to the study of PMTHN and similar RXR agonists.

Introduction to this compound (PMTHN)

PMTHN is a synthetic retinoid characterized by a tetrahydronaphthalene scaffold. Its structural similarity to Bexarotene suggests a comparable mode of action, primarily centered on the activation of Retinoid X Receptors (RXRs).[1][2] RXRs (subtypes α, β, and γ) are ligand-activated transcription factors that play a pivotal role in a multitude of physiological processes.[7][8] Unlike retinoic acid receptors (RARs) which are activated by all-trans retinoic acid (ATRA), RXRs are selectively activated by 9-cis-retinoic acid and synthetic agonists like Bexarotene and its analogs.[8][9]

Core Mechanism of Action: RXR Agonism

The primary mechanism of action of PMTHN is its function as a selective agonist for Retinoid X Receptors. The binding of PMTHN to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for the initiation of gene transcription.

RXR Homodimerization and Heterodimerization

Upon ligand binding, RXR can form homodimers (RXR/RXR) or, more commonly, heterodimers with other members of the nuclear receptor superfamily.[7][9] These heterodimeric partners include:

  • Retinoic Acid Receptors (RARs)

  • Peroxisome Proliferator-Activated Receptors (PPARs)

  • Liver X Receptors (LXRs)

  • Vitamin D Receptor (VDR)

  • Thyroid Hormone Receptor (TR)

The specific heterodimer formed dictates the downstream genetic program that is activated. The nature of the signaling output is further defined by whether the heterodimer is "permissive" or "non-permissive".

  • Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): In these pairs, the transcriptional activity can be induced by an agonist for either RXR or its partner.[10]

  • Non-permissive Heterodimers (e.g., RXR/RAR, RXR/VDR, RXR/TR): In this context, the RXR subunit is "silent," and transcriptional activation is primarily driven by the ligand of the partner receptor. However, the presence of an RXR agonist can synergistically enhance this activation.[10]

Signaling Pathways

The activation of RXR by PMTHN initiates a cascade of molecular events culminating in altered gene expression. The following diagrams illustrate the key signaling pathways.

RXR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMTHN PMTHN PMTHN_cyto PMTHN PMTHN->PMTHN_cyto Cellular Uptake PMTHN_nuc PMTHN PMTHN_cyto->PMTHN_nuc Nuclear Translocation RXR RXR Heterodimer_inactive Inactive Heterodimer RXR->Heterodimer_inactive Partner_NR Partner NR (RAR, PPAR, LXR, etc.) Partner_NR->Heterodimer_inactive CoR Corepressor Complex CoR->Heterodimer_inactive Heterodimer_inactive->CoR Dissociation Heterodimer_active Active Heterodimer Heterodimer_inactive->Heterodimer_active Conformational Change PMTHN_nuc->Heterodimer_inactive Ligand Binding CoA Coactivator Complex Heterodimer_active->CoA Recruitment RXRE RXR Response Element (RXRE) Heterodimer_active->RXRE Binding Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (Differentiation, Apoptosis, etc.) Protein->Cellular_Response

Figure 1. General RXR Signaling Pathway Activated by PMTHN.

RXR_Heterodimer_Signaling cluster_permissive Permissive Signaling cluster_nonpermissive Non-Permissive Signaling PMTHN PMTHN RXR_PPAR RXR/PPAR PMTHN->RXR_PPAR RXR_LXR RXR/LXR PMTHN->RXR_LXR RXR_RAR RXR/RAR PMTHN->RXR_RAR Synergistic Activation RXR_VDR RXR/VDR PMTHN->RXR_VDR Synergistic Activation RXR_TR RXR/TR PMTHN->RXR_TR Synergistic Activation Metabolism Lipid Metabolism Glucose Homeostasis RXR_PPAR->Metabolism RXR_LXR->Metabolism Differentiation Cell Differentiation and Proliferation RXR_RAR->Differentiation RXR_VDR->Differentiation RXR_TR->Differentiation

Figure 2. Permissive vs. Non-Permissive RXR Heterodimer Signaling.

Quantitative Biological Data

The following tables summarize representative quantitative data for RXR agonists like Bexarotene, which are expected to be comparable for PMTHN.

Table 1: Binding Affinity of Bexarotene for RXR Isoforms

RXR IsoformBinding ParameterValue (nM)Reference
hRXRαKd14[11]
hRXRβKd--
hRXRγKd--

Table 2: Transcriptional Activation of RXR by Bexarotene

Reporter SystemEC50 (nM)Cell LineReference
GAL4-RXRα~20HCT-116[10]
RXRE-luciferase~30Various[12]

Table 3: Antiproliferative Activity of Bexarotene Analogs

Cell LineCancer TypeIC50 (µM)Reference
Hut-78Cutaneous T-Cell Lymphoma~0.1 - 1.0[10]
Calu3Non-Small Cell Lung Cancer>10 (as single agent)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of PMTHN for RXRα.

Principle: This assay measures the ability of an unlabeled compound (PMTHN) to compete with a radiolabeled ligand (e.g., [3H]-9-cis-Retinoic Acid) for binding to the RXRα ligand-binding domain.

Materials:

  • Recombinant human RXRα ligand-binding domain (LBD)

  • [3H]-9-cis-Retinoic Acid

  • PMTHN stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • 96-well plates

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of PMTHN in binding buffer.

  • In a 96-well plate, add the RXRα-LBD, [3H]-9-cis-Retinoic Acid (at a concentration near its Kd), and varying concentrations of PMTHN or vehicle control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the PMTHN concentration to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (RXR-LBD, [3H]-Ligand, PMTHN) Start->Prepare_Reagents Incubation Incubate in 96-well plate Prepare_Reagents->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis End End Analysis->End

References

An In-Depth Technical Guide on the Discovery of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is a polysubstituted tetralin derivative. The tetralin framework is a common scaffold in medicinal chemistry and materials science. While a seminal paper detailing the initial discovery and synthesis of this specific molecule remains elusive in readily available literature, its structure strongly suggests a synthesis pathway rooted in classical Friedel-Crafts chemistry. This guide provides a comprehensive overview of the likely synthetic routes, detailed experimental protocols for analogous reactions, and relevant quantitative data, offering a foundational understanding for researchers interested in this and related compounds.

Plausible Synthetic Pathway

The structure of this compound points towards a convergent synthesis strategy involving the Friedel-Crafts alkylation of a substituted aromatic compound. The most logical precursors are p-cymene (1-methyl-4-isopropylbenzene) as the aromatic core and a source of tertiary butyl groups, such as tert-butanol or isobutylene.

The proposed reaction proceeds via an initial di-tert-alkylation of p-cymene, followed by an intramolecular cyclization to form the tetralin ring. This type of reaction, often termed a cyclialkylation, is typically promoted by strong acid catalysts.

Experimental Protocols

While a specific protocol for the target molecule is not explicitly documented in the searched literature, the following detailed procedures for analogous Friedel-Crafts alkylations provide a robust template for its synthesis.

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with tert-Butanol

This reaction serves as an excellent model for the introduction of tert-butyl groups onto an activated aromatic ring.[1][2][3]

Materials:

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid (solvent)

  • Methanol (for washing)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

Procedure:

  • In a suitably sized Erlenmeyer flask, dissolve 1,4-dimethoxybenzene in acetic acid and tert-butyl alcohol.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred solution over a period of 5-10 minutes, maintaining the temperature below 25°C.[2]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 20 minutes to allow the reaction to go to completion.[1]

  • Quench the reaction by carefully adding ice-cold water.

  • Collect the precipitated crude product by suction filtration and wash the crystals with water and then with cold methanol.

  • For purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.[2][3] Alternatively, the product can be extracted into dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6683-48-3[4]
Molecular Formula C₁₅H₂₂[4]
Molecular Weight 202.33 g/mol [4]
IUPAC Name This compound[4]

Table 2: Spectroscopic and Analytical Data for a Model Friedel-Crafts Product (1,4-Di-tert-butyl-2,5-dimethoxybenzene)

Data TypeObserved ValueReference
Melting Point 104-105 °C (recrystallized)[2]
Appearance White crystalline solid[1]
Percent Yield 57.48% (recrystallized)[3]

Visualizing the Synthesis

To further elucidate the proposed synthetic pathway, a logical workflow diagram is presented below.

G p_cymene p-Cymene intermediate Di-tert-butylated p-cymene intermediate p_cymene->intermediate Friedel-Crafts Alkylation tert_butanol tert-Butanol tert_butanol->intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) acid_catalyst->intermediate product 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Conclusion

While the precise historical discovery of this compound is not readily apparent from existing literature, its synthesis can be confidently approached through established Friedel-Crafts alkylation and cyclization methodologies. The provided protocols for analogous reactions offer a solid starting point for any researcher or drug development professional looking to synthesize this and other polysubstituted tetralin derivatives. The collated quantitative data and the logical workflow diagram serve as valuable resources for the planning and execution of such synthetic endeavors. Further research into the specific reaction conditions and catalyst systems will undoubtedly lead to an optimized and efficient synthesis of this intriguing molecule.

References

An In-depth Technical Guide to the Safety and Handling of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound.

PropertyValue
CAS Number 6683-48-3[1][2][3][4][5]
Molecular Formula C15H22[2][3][6][7]
Molecular Weight 202.33 g/mol [6]
Appearance White liquid[1]
Boiling Point 93-94 °C @ 2 Torr[8]
Melting Point 34-36 °C[8]
Purity ≥97%[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[6]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[6]
Skin Corrosion/Irritation2H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[6]

Primary Hazards: Irritant[6]

Potential Health Effects:

  • Eye: Causes eye irritation.[1]

  • Skin: Causes skin irritation. Harmful if absorbed through the skin.[1]

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[1]

  • Inhalation: Harmful if inhaled. Causes respiratory tract irritation.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this chemical.

Handling:

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid ingestion and inhalation.[1]

  • Use only in a well-ventilated area.[9]

  • Wash hands thoroughly after handling.[10]

  • Keep away from open flames, hot surfaces, and sources of ignition.[9]

  • Use non-sparking tools.[9]

  • Take precautionary measures against static discharges.[9]

Storage:

  • Store in a cool, dry place.[1]

  • Store in a tightly closed container.[1]

  • Keep container in a well-ventilated place.[9]

  • Store locked up.[10]

  • Incompatible with strong oxidizing agents, strong acids, strong bases, and acid chlorides.[9]

Exposure Controls and Personal Protection

To ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Control ParameterRecommendation
Engineering Controls Facilities should be equipped with an eyewash facility and a safety shower.[1] Use adequate ventilation to keep airborne concentrations low.[1]
Eye/Face Protection Wear chemical splash goggles.[1]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

First Aid Measures

In case of exposure, immediate first aid is essential.

Exposure RouteFirst Aid Procedure
Eyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Ingestion Get medical aid. Wash mouth out with water.[1] Do NOT induce vomiting.[10]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Fire and Explosion Hazard Data

PropertyValue (for 1,2,3,4-Tetrahydronaphthalene)
Flash Point 77 °C / 170.6 °F[11]
Lower Explosive Limit (LEL) 0.8 %[12]
Upper Explosive Limit (UEL) 5 %[12]
Autoignition Temperature 725°F[12]

Extinguishing Media:

  • Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

Fire Fighting Instructions:

  • As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

In the event of a spill, the following procedures should be followed to contain and clean up the material safely.

Personal Precautions:

  • Use proper personal protective equipment as indicated in Section 4.[1]

  • Do not touch or walk through spilled material.[12]

  • Eliminate all ignition sources.[12]

Environmental Precautions:

  • Do not let this chemical enter the environment.[1]

  • Prevent entry into waterways, sewers, basements, or confined areas.[12]

Methods for Containment and Cleaning Up:

  • Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container.[1]

  • Use clean, non-sparking tools to collect absorbed material.[12]

A general workflow for handling a chemical spill is illustrated in the diagram below.

Chemical_Spill_Workflow General Chemical Spill Response Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Risks (Size, Hazard) B->C D Consult SDS C->D E Don Appropriate PPE D->E F Contain Spill with Absorbent Material E->F G Neutralize (if applicable) F->G H Collect & Containerize Waste G->H I Decontaminate Area & Equipment H->I J Dispose of Waste Properly I->J K Document Incident J->K

Caption: General workflow for responding to a chemical spill.

Toxicological Information

Detailed toxicological studies for this compound are limited. The available information indicates that the substance is harmful by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Toxicity DataValue
LD50/LC50 Not available[1]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.
Target Organs Respiratory system, gastrointestinal system, eyes, skin.[1]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals, would be appropriate for determining toxicological and ecotoxicological properties. These include, but are not limited to:

  • OECD Test Guideline 402: Acute Dermal Toxicity

  • OECD Test Guideline 403: Acute Inhalation Toxicity

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

The logical workflow for conducting a safety assessment of a chemical is depicted below.

Safety_Assessment_Workflow Chemical Safety Assessment Workflow cluster_Info_Gathering Information Gathering cluster_Physical_Chem_Tests Physicochemical Testing cluster_Toxicology_Studies Toxicological Studies cluster_Risk_Assessment Risk Assessment & Management A Literature Review (Existing Data) C Determine Physical State, Melting/Boiling Point A->C B In Silico Prediction (e.g., QSAR) B->C D Flammability & Explosivity Tests C->D E Acute Toxicity (Oral, Dermal, Inhalation) D->E F Irritation & Corrosivity (Skin, Eye) E->F G Genotoxicity & Mutagenicity Assays F->G H Repeated Dose Toxicity G->H I Hazard Identification & Dose-Response H->I J Exposure Assessment I->J K Risk Characterization J->K L Develop Safe Handling Procedures K->L

Caption: Logical workflow for chemical safety assessment.

References

An In-depth Technical Guide to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: A Promising Apoptosis-Inducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a synthetic retinoid analog of Bexarotene (Targretin). This document consolidates available data on its chemical identity, synthesis, and its significant potential as an anti-cancer agent, particularly in the context of leukemia. Notably, this compound has been identified as an inducer of apoptosis in specific leukemia cell lines. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this molecule by detailing its known biological effects, proposing a likely mechanism of action based on its parent compound, and providing generalized experimental protocols for its synthesis and bioactivity assessment.

Chemical Identity and Synonyms

This compound is a key intermediate in the synthesis of Bexarotene, a retinoid X receptor (RXR) selective agonist.[1] A comprehensive list of its identifiers and synonyms is provided below for clear identification and literature cross-referencing.

Identifier Type Value
IUPAC Name This compound
CAS Number 6683-48-3[1][2][3][4]
Molecular Formula C₁₅H₂₂[1][2][3]
Molecular Weight 202.34 g/mol [1][2][3]
Synonyms 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[2][3], Targretin Analog[2][5][6], Bexarotene Tetrahydro Naphthalene Impurity

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

Property Value Source
Melting Point 34-36 °C[4]
Boiling Point 93-94 °C at 2 Torr[4]
Physical Form Solid

Synthesis Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2,5-Dichloro-2,5-dimethylhexane D 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene A->D B Toluene B->D C Aluminum Chloride (AlCl3) (Catalyst) C->D Reflux

Figure 1: Synthesis Workflow.

Materials:

  • 2,5-Dichloro-2,5-dimethylhexane

  • Toluene (in place of benzene for the methylated target compound)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 3M Hydrochloric Acid (HCl)

  • Hexane

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,5-dichloro-2,5-dimethylhexane in dry toluene.

  • Slowly add anhydrous aluminum chloride to the solution.

  • Stir the reaction mixture under reflux conditions for approximately 16 hours.

  • After the reaction is complete, quench with 3M hydrochloric acid.

  • Extract the product with hexane.

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product using column chromatography with 100% hexane as the eluent.

Biological Activity and Mechanism of Action

This compound has been identified as an analog of Targretin (Bexarotene) and has been shown to induce apoptosis in certain leukemia cell lines.[5][6] While specific studies detailing the complete mechanism for this analog are limited, the well-documented action of Bexarotene provides a strong predictive framework for its biological effects.

Bexarotene selectively activates retinoid X receptors (RXRs), which in turn regulate gene expression related to cell differentiation, proliferation, and apoptosis.[2][5] The anti-cancer effects of Bexarotene are attributed to its ability to induce apoptosis.[7]

Proposed Signaling Pathway for Apoptosis Induction:

Based on the known mechanisms of Bexarotene, this compound likely induces apoptosis through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins and the activation of caspases.

G cluster_cell Leukemia Cell PMTHN 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene RXR Retinoid X Receptor (RXR) PMTHN->RXR Activates Survivin Survivin (Anti-apoptotic protein) RXR->Survivin Downregulates Caspase3 Pro-caspase-3 Survivin->Caspase3 Inhibits ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Figure 2: Proposed Apoptotic Signaling Pathway.

Experimental Protocols for Biological Evaluation

To assess the anti-cancer properties of this compound, a series of in vitro assays are recommended. The following are generalized protocols that can be adapted for specific experimental needs.

Cell Viability Assay

This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

Materials:

  • Leukemia cell lines (e.g., HL-60)

  • Complete culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells at an optimal density in a 96-well plate.

  • Treat cells with a serial dilution of the compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and measure luminescence.

  • Calculate the IC₅₀ value from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/Propidium Iodide (PI) staining kit[10]

  • Flow cytometer

Procedure:

  • Harvest and wash cells.

  • Resuspend cells in binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Caspase-3, PARP, Survivin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Incubate with secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent for leukemia. Its structural similarity to the FDA-approved drug Bexarotene, coupled with preliminary evidence of its apoptosis-inducing capabilities, warrants a more in-depth exploration of its mechanism of action and efficacy in various cancer models. This technical guide provides a starting point for researchers to design and execute studies that will further elucidate the therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a significant compound in synthetic organic chemistry. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for its preparation.

Compound Information
PropertyValue
IUPAC Name This compound
Synonyms 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1]
CAS Number 6683-48-3[2][3]
Molecular Formula C₁₅H₂₂[1][3]
Molecular Weight 202.34 g/mol [1]
Melting Point 34-36 °C[4]
Boiling Point 93-94 °C @ 2 Torr[4]

Experimental Protocol: Friedel-Crafts Alkylation for the Synthesis of this compound

This protocol details the synthesis of this compound via a Friedel-Crafts alkylation reaction between 2,5-dichloro-2,5-dimethylhexane and toluene, catalyzed by anhydrous aluminum trichloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
2,5-Dichloro-2,5-dimethylhexane6223-78-5183.1210 g54.7
Toluene108-88-392.14270 mL-
Anhydrous Aluminum Trichloride7446-70-0133.345.47 g41
Equipment
  • Dry reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Apparatus for thin-layer chromatography (TLC)

  • Separatory funnel

  • Silica gel pad

  • Rotary evaporator

Reaction Procedure
  • Reaction Setup : In a dry reaction flask, dissolve 10 g (54.7 mmol) of 2,5-dichloro-2,5-dimethylhexane in 270 mL of toluene and stir until the solid is completely dissolved.[2]

  • Catalyst Addition : Over a period of 15 minutes, slowly add 5.47 g (41 mmol) of anhydrous aluminum trichloride to the solution in batches.[2] It is important to control the rate of addition to manage the exothermic reaction.[2]

  • Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture for an additional 10 minutes.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using hexane as the eluent to confirm the consumption of the starting material.[2]

  • Quenching : Upon completion of the reaction, cool the flask in an ice bath.[2] Slowly add water dropwise over approximately 10 minutes to quench the unreacted aluminum trichloride, carefully controlling the rate to prevent an excessive exothermic reaction.[2]

  • Extraction : Transfer the reaction mixture to a separatory funnel and extract with 250 mL of toluene.[2] Separate the organic layer.

  • Purification : Filter the organic layer through a 40 g silica gel pad, eluting with toluene to remove polar impurities.[2]

  • Isolation : Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.[2] This procedure is reported to yield approximately 11 g (97% yield) of this compound.[2]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,5-dichloro-2,5-dimethylhexane in Toluene add_catalyst Add Anhydrous AlCl3 dissolve->add_catalyst 15 min react Stir and Monitor by TLC add_catalyst->react 10 min quench Quench with Water react->quench extract Extract with Toluene quench->extract purify Filter through Silica Gel extract->purify concentrate Concentrate under Reduced Pressure purify->concentrate product 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene concentrate->product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Characterization of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly employed for this non-polar compound.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile (MeCN) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a concentration suitable for the detector's linear range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC system with a UV detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (MeCN) / Water / Phosphoric Acid (e.g., 70:30:0.1 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection 254 nm

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[1]

Data Presentation
CompoundRetention Time (min)
This compoundTo be determined experimentally

Retention time is dependent on the specific HPLC system, column, and exact mobile phase composition. The provided conditions are a starting point for method development.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a volatile solvent such as hexane or dichloromethane.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Transfer the diluted sample to a GC vial.

Instrumentation and Conditions:

ParameterValue
GC System Standard Gas Chromatograph with a Mass Spectrometer detector
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (or split, depending on concentration)
Injector Temperature 250 °C
Oven Program Initial temperature of 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Data Presentation

Expected Mass Spectrum:

m/zRelative AbundanceInterpretation
202ModerateMolecular Ion [M]+
187High[M-CH3]+
145Moderate
129Moderate
115Low

The fragmentation pattern should be compared to a reference spectrum for positive identification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Hexane dilute Dilute to µg/mL dissolve->dilute inject Inject into GC dilute->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum library Compare to Library spectrum->library identify Identify Compound library->identify

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

ParameterValue
Spectrometer 400 MHz (or higher) NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Temperature 25 °C (298 K)
¹H NMR
Pulse ProgramStandard single pulse
Number of Scans16
Relaxation Delay1.0 s
¹³C NMR
Pulse ProgramProton-decoupled single pulse
Number of Scans1024
Relaxation Delay2.0 s
Data Presentation

¹H NMR Data (in CDCl₃): [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22d1HAromatic CH
7.12s1HAromatic CH
6.97dd1HAromatic CH
2.32s3HAr-CH₃
1.69s4H-CH₂-CH₂-
1.29s6Hgem-dimethyl
1.28s6Hgem-dimethyl

¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignment
To be determinedAromatic C
To be determinedAromatic C-H
To be determinedQuaternary C
To be determined-CH₂-
To be determined-C(CH₃)₂
To be determinedAr-CH₃
To be determined-CH₃

¹³C NMR chemical shifts are predicted to be in the ranges of 145-120 ppm for aromatic carbons, 40-30 ppm for aliphatic carbons, and 30-20 ppm for methyl carbons. Exact values should be determined experimentally.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_techniques Analytical Techniques cluster_info Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity GCMS GC-MS GCMS->Purity Identity Identification GCMS->Identity NMR NMR NMR->Identity Structure Structural Elucidation NMR->Structure

Caption: Relationship between analytical methods and the information they provide.

References

Application Note: HPLC Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) is a poly-alkylated aromatic hydrocarbon.[1] Accurate and reliable quantification of PMTHN is crucial in various research and development settings, including its use as a synthetic intermediate or in formulation analysis. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and precise method for the analysis of such hydrophobic compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of PMTHN. The described protocol is designed for researchers, scientists, and professionals in drug development, providing a clear methodology for achieving high-resolution separation and quantification.

Principle of the Method

The method utilizes a reversed-phase HPLC approach, where the stationary phase is non-polar and the mobile phase is polar. PMTHN, being a hydrophobic molecule (LogP ≈ 5.78), is strongly retained by the non-polar stationary phase.[1] Elution is achieved by using a mobile phase of acetonitrile and water. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector, as the aromatic nature of PMTHN allows for strong absorbance in the ultraviolet region.

Chromatographic Conditions

A summary of the recommended HPLC parameters is provided in the table below. These conditions have been optimized for the analysis of PMTHN on a Newcrom R1 column, which is a reversed-phase column with low silanol activity, making it suitable for hydrophobic compounds.[1][2]

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm (primary), 254 nm (secondary)
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound (PMTHN) standard, ≥98% purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • To prepare 1 L of the mobile phase, measure 700 mL of acetonitrile and 300 mL of water into a clean, graduated cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Add 1.0 mL of phosphoric acid to the solvent mixture.

  • Cap the bottle and sonicate for 15 minutes to degas the solution.

Note: For applications requiring mass spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid to ensure compatibility.[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of PMTHN standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.

Sample Preparation
  • Accurately weigh the sample containing PMTHN.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence of injections including a blank (mobile phase), the series of working standard solutions, and the prepared samples.

  • Inject the solutions and record the chromatograms.

Data Analysis
  • Identify the PMTHN peak in the sample chromatograms by comparing the retention time with that of the standard solutions.

  • Generate a calibration curve by plotting the peak area of the PMTHN standards against their corresponding concentrations.

  • Determine the concentration of PMTHN in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of PMTHN.

ParameterExpected Value
Retention Time (tR) ~ 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Tailing Factor 0.9 - 1.2
Theoretical Plates > 5000

Note: These values are representative and may vary depending on the specific instrument and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of PMTHN.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration Standards Standard Solutions Injection Sequence Injection Standards->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection HPLCEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration & Identification Chromatography->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of PMTHN Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of PMTHN.

Method Development Logic

This diagram shows the logical relationships between key parameters in developing the HPLC method for a hydrophobic compound like PMTHN.

Method_Development cluster_output Desired Outcome Analyte Analyte Properties (PMTHN, Hydrophobic) Column Column Selection (Reversed-Phase, Newcrom R1) Analyte->Column Detector Detector (UV, Aromatic Chromophore) Analyte->Detector MobilePhase Mobile Phase (Acetonitrile/Water) Column->MobilePhase Modifier Modifier (Acid for Peak Shape) MobilePhase->Modifier Ratio Mobile Phase Ratio MobilePhase->Ratio PeakShape Symmetrical Peaks Modifier->PeakShape FlowRate Flow Rate Resolution Good Resolution Ratio->Resolution Wavelength Detection Wavelength RunTime Acceptable Run Time FlowRate->RunTime Wavelength->Resolution

Caption: Key parameter relationships in HPLC method development.

References

Application Note: High-Throughput UPLC Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. This method is adapted from established High-Performance Liquid Chromatography (HPLC) techniques for similar aromatic hydrocarbons and is designed to offer significantly reduced run times and improved resolution, making it suitable for high-throughput screening and quality control applications in pharmaceutical and chemical research.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical synthesis and drug discovery. The ability to rapidly and accurately determine its purity and quantify its presence in complex matrices is crucial. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, sensitivity, and speed, by utilizing columns with sub-2 µm particle sizes. This application note provides a starting point for the development and validation of a UPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation
  • A UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Solvents:

    • Acetonitrile (ACN), UPLC-grade

    • Water, UPLC-grade

    • Formic acid, 0.1% (for MS-compatible method)

Chromatographic Conditions

The following proposed UPLC method is based on a reverse-phase HPLC method for 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene and general UPLC methods for polycyclic aromatic hydrocarbons.[1][2][3]

ParameterRecommended Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or similar sub-2 µm C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 2.5 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection Wavelength 220 nm (or optimized based on UV scan)
Run Time Approximately 3.5 minutes

Note: For mass spectrometry (MS) compatible applications, the use of formic acid is recommended over phosphoric acid.[1][3]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% Formic Acid) to achieve the desired concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Data Presentation

Expected Performance Characteristics

The following table summarizes the expected performance of the proposed UPLC method. These values are estimates and should be confirmed during method validation.

ParameterExpected Value
Retention Time (tR) ~ 1.8 min
Theoretical Plates (N) > 15,000
Tailing Factor (Tf) 0.9 - 1.5
Linearity (r²) > 0.999
Limit of Detection (LOD) < 1 µg/L
Limit of Quantitation (LOQ) < 5 µg/L

These values are based on typical performance for UPLC analysis of similar compounds.[2]

Method Development and Optimization

The provided protocol is a starting point. For optimal performance, the following parameters may need to be adjusted:

  • Gradient Profile: The gradient slope and duration can be modified to improve the separation of impurities or reduce run time.

  • Mobile Phase Composition: The ratio of organic to aqueous phase can be altered to adjust retention time.

  • Column Chemistry: Different C18 column chemistries or other stationary phases (e.g., Phenyl-Hexyl) can be evaluated for improved selectivity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the UPLC analysis.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Acetonitrile (Stock Solution) A->B C Prepare Working Standards B->C F Inject into UPLC System C->F D Prepare Sample Solution E Filter Samples D->E E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: A flowchart of the UPLC analysis workflow.

Conclusion

The proposed UPLC method provides a robust and efficient approach for the separation and quantification of this compound. By leveraging the power of UPLC technology, researchers can achieve high-throughput analysis without compromising data quality. This application note serves as a comprehensive guide for the implementation and optimization of this method in a laboratory setting.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene. It includes tabulated spectral data, comprehensive experimental protocols for spectral acquisition, and diagrams to illustrate the molecular structure and analytical workflow.

Introduction

This compound is a substituted tetralin derivative. The structural elucidation and purity assessment of such organic molecules are crucial in research and drug development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note details the expected ¹H and ¹³C NMR spectral features of this compound and provides a standard protocol for data acquisition and analysis.

Molecular Structure

The structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

Sample_Preparation_Workflow start Start: Solid Sample weigh Weigh 5-10 mg of the sample start->weigh dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap end Ready for NMR Analysis cap->end NMR_Data_Acquisition_Workflow start Insert Sample into Spectrometer lock Lock on Deuterium Signal of Solvent start->lock shim Shim the Magnetic Field for Homogeneity lock->shim tune Tune and Match the Probe shim->tune setup Set Acquisition Parameters (Pulse Program, Scans, etc.) tune->setup acquire Acquire Free Induction Decay (FID) setup->acquire end FID Acquired acquire->end NMR_Data_Processing_Workflow start Acquired FID fourier Fourier Transformation start->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Referencing (TMS at 0 ppm) baseline->reference integrate Integration of Signals reference->integrate peak_pick Peak Picking integrate->peak_pick end Final Processed Spectrum peak_pick->end

Application Notes and Protocols for the Mass Spectrometry of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is a substituted tetralin derivative. The structural characterization and quantification of such compounds are critical in various fields, including organic synthesis, medicinal chemistry, and environmental analysis. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers a powerful analytical tool for the sensitive and specific detection of these molecules. This document provides a detailed overview of the mass spectrometric behavior of this compound and a standard protocol for its analysis.

Molecular and Chemical Properties

PropertyValue
Chemical Formula C₁₅H₂₂
Molecular Weight 202.34 g/mol [1][2]
CAS Number 6683-48-3[1][2]
Synonyms 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1][2]

Mass Spectrometry: Fragmentation Analysis

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation is primarily driven by the stability of the resulting carbocations.

The molecular ion (M⁺•) is expected to be observed at m/z 202. The most characteristic fragmentation pathway involves the loss of a methyl group (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 187. Subsequent fragmentations can involve further losses of alkyl groups and rearrangements.

A representative table of the major fragment ions and their proposed structures is provided below. Please note that this is a representative spectrum based on the fragmentation of similar alkylated tetralins, as a publicly available experimental spectrum for this specific compound is not available.

m/zProposed Fragment IonRelative Intensity (%)
202[C₁₅H₂₂]⁺• (Molecular Ion)30
187[C₁₄H₁₉]⁺100 (Base Peak)
172[C₁₃H₁₆]⁺•15
157[C₁₂H₁₃]⁺45
145[C₁₁H₁₃]⁺25
129[C₁₀H₉]⁺20
91[C₇H₇]⁺10
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation event is the loss of a methyl radical to form a stable benzylic/tertiary carbocation.

G M Molecular Ion (M⁺•) m/z = 202 F1 [M - CH₃]⁺ m/z = 187 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 173 M->F2 - •C₂H₅ F3 [M - C₄H₉]⁺ m/z = 145 F1->F3 - C₃H₆ F4 Tropylium Ion m/z = 91 F1->F4 - C₇H₈

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For quantitative analysis in complex matrices, an appropriate internal standard should be added to both the calibration standards and the unknown samples. A suitable internal standard could be a deuterated analog or a structurally similar compound with a different retention time.

GC-MS Instrumentation
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range m/z 50-350
Scan Mode Full Scan
Data Acquisition and Analysis
  • Inject the prepared standards and samples into the GC-MS system.

  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. The characteristic ions for SIM would be m/z 202, 187, and 157.

  • Process the data using the instrument's software to identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Standard Solutions Prep2 Add Internal Standard Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC MS Mass Spectrometry Detection (EI) GC->MS DA Data Acquisition (Full Scan / SIM) MS->DA DP Peak Identification & Integration DA->DP Quant Quantification DP->Quant

Caption: Workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, provides a robust method for its identification and quantification. The characteristic fragmentation pattern, dominated by the loss of a methyl group to form a stable carbocation, allows for confident structural elucidation. The provided protocol offers a starting point for method development and can be adapted for various applications in research and industry.

References

Application of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT) is a synthetic retinoid and an analog of Targretin, a compound known for its activity as a selective retinoid X receptor (RXR) agonist. Emerging research has highlighted the potential of PMT and its derivatives as inducers of apoptosis, a programmed cell death mechanism, particularly in leukemia cell lines. This application note provides a comprehensive overview of the methodologies to study the apoptotic effects of PMT, focusing on the K562 human chronic myelogenous leukemia cell line as a model system. While specific quantitative data for PMT is limited in publicly available literature, the protocols and expected outcomes are based on studies of closely related tetrahydronaphthalene derivatives, which are expected to exhibit similar mechanisms of action.

The induction of apoptosis is a critical therapeutic strategy in oncology. Compounds that can selectively trigger this pathway in cancer cells are of significant interest for drug development. The methodologies described herein will enable researchers to elucidate the apoptotic signaling pathways modulated by PMT, quantify its cytotoxic effects, and characterize the molecular players involved.

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies of tetrahydronaphthalene derivatives in the K562 human chronic myelogenous leukemia cell line. These values should be considered as a reference point for designing experiments with this compound.

Table 1: Cytotoxicity of Tetrahydronaphthalene Derivatives against K562 Cells

CompoundConcentration Range (µM)Incubation Time (hours)IC50 (µM)Assay
Tetrahydronaphthalene Derivative 11 - 10048Approx. 20-50MTT Assay
Tetrahydronaphthalene Derivative 21 - 10048Approx. 15-40MTT Assay

Table 2: Apoptosis Induction and Biomarker Modulation by Tetrahydronaphthalene Derivatives in K562 Cells

Compound Concentration (µM)% of Apoptotic Cells (Annexin V+)Caspase-3 Activity (Fold Change)Bax/Bcl-2 Ratio (Fold Change)PARP Cleavage
0 (Control)< 5%1.01.0Not Detected
1015 - 25%2.0 - 3.01.5 - 2.5Detected
2530 - 50%3.5 - 5.03.0 - 4.5Clearly Detected
5050 - 75%5.0 - 7.05.0 - 6.5Strongly Detected

Signaling Pathways

The proposed mechanism of apoptosis induction by this compound and its derivatives involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspases.

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion PMT PMT Bcl2 Bcl-2 PMT->Bcl2 Downregulates Bax Bax PMT->Bax Upregulates Mitochondrial_Membrane Mitochondrial Membrane Potential (ΔΨm) Disruption Bcl2->Mitochondrial_Membrane Bax->Mitochondrial_Membrane Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Mitochondrial_Membrane->Cytochrome_c Release

Caption: Intrinsic apoptosis pathway induced by PMT.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of this compound is outlined below.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Characterization cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture Culture K562 Cells MTT_Assay MTT Assay to Determine IC50 Cell_Culture->MTT_Assay Dose_Selection Select Concentrations for Further Assays MTT_Assay->Dose_Selection AnnexinV Annexin V/PI Staining (Flow Cytometry) Dose_Selection->AnnexinV Caspase_Assay Caspase-3/7 Activity Assay Dose_Selection->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins Dose_Selection->Western_Blot Data_Analysis Quantitative Data Analysis AnnexinV->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis Conclusion Draw Conclusions Pathway_Analysis->Conclusion

Caption: Experimental workflow for apoptosis studies.

Experimental Protocols

Cell Culture
  • Cell Line: K562 (human chronic myelogenous leukemia) cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

MTT Cell Viability Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • K562 cells

  • This compound (PMT) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed K562 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate for 24 hours.

  • Prepare serial dilutions of PMT in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • K562 cells treated with PMT at various concentrations

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed K562 cells in 6-well plates and treat with PMT for the desired time.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

  • K562 cells treated with PMT

  • Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed K562 cells in a white-walled 96-well plate and treat with PMT.

  • After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. The luminescence is proportional to the amount of caspase activity.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

  • K562 cell lysates from PMT-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and control cells in RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Logical Relationships in Apoptosis Signaling

The interplay between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate.

PMT PMT Bax_Bcl2_Ratio ↑ Bax/Bcl-2 Ratio PMT->Bax_Bcl2_Ratio MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bcl2_Ratio->MOMP Caspase_Activation Caspase Cascade Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical flow of PMT-induced apoptosis.

Conclusion

This compound holds promise as a tool for studying and inducing apoptosis in cancer cells, particularly in leukemias. The protocols outlined in this document provide a robust framework for researchers to investigate its efficacy and mechanism of action. By employing a combination of cell viability assays, apoptosis quantification methods, and protein expression analysis, a comprehensive understanding of the apoptotic potential of this compound can be achieved. Further studies are warranted to establish specific quantitative data for PMT and to explore its therapeutic potential in preclinical models.

Application Notes: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT) in Leukemia Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT) is a synthetic analog of Targretin, a retinoid X receptor (RXR) agonist. Emerging research has indicated its potential as an anti-cancer agent, particularly in the context of leukemia.[1][2] This document provides an overview of the application of PMT in leukemia cell line research, including its effects on cell viability, apoptosis induction, and potential signaling pathways involved. While direct and extensive research on PMT in leukemia is still developing, this document compiles available information and provides generalized protocols based on analogous compounds and standard cell biology techniques. A key study has identified tetrahydrotetramethylnaphthalene analogs, to which PMT belongs, as selective proliferation inhibitors of adult T-cell leukemia cells, suggesting a promising avenue for further investigation.[3]

Data Presentation

Currently, specific quantitative data such as IC50 values for this compound in various leukemia cell lines are not widely published in publicly accessible literature. The table below is presented as a template for researchers to populate as more data becomes available.

Table 1: Cytotoxicity of PMT in Leukemia Cell Lines (Template)

Leukemia Cell LineCell TypeAssayIncubation Time (hrs)IC50 (µM)Reference
e.g., JurkatT-cell LeukemiaMTT72Data not available
e.g., HL-60Promyelocytic LeukemiaCCK-848Data not available
e.g., K562Chronic Myelogenous LeukemiaMTS72Data not available
e.g., MOLM-13Acute Myeloid LeukemiaCellTiter-Glo®72Data not available

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of PMT on leukemia cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of PMT on the viability of leukemia cell lines.[4][5][6][7]

Materials:

  • Leukemia cell line of interest

  • This compound (PMT)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of PMT in complete culture medium. Add 100 µL of the PMT solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PMT, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying PMT-induced apoptosis in leukemia cells.[8]

Materials:

  • Leukemia cell line of interest

  • PMT

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with various concentrations of PMT for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways

While the precise signaling pathways modulated by PMT in leukemia cells are yet to be fully elucidated, research on related compounds and the general mechanisms of apoptosis in leukemia suggests potential targets.

1. Intrinsic Apoptosis Pathway:

PMT, as an apoptosis inducer, likely activates the intrinsic or mitochondrial pathway of apoptosis.[1][2] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[9][10][11][12][13][14] It is hypothesized that PMT may modulate the expression or activity of Bcl-2 family proteins to favor apoptosis.

G PMT 1,1,4,4,6-Pentamethyl-1,2,3,4- tetrahydronaphthalene (PMT) Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) PMT->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by PMT.

2. PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in various types of leukemia.[15][16][17][18][19] Inhibition of this pathway is a key strategy in cancer therapy. It is plausible that PMT could exert its anti-leukemic effects by downregulating the activity of key components of this pathway, thereby promoting apoptosis and inhibiting proliferation.

G PMT 1,1,4,4,6-Pentamethyl-1,2,3,4- tetrahydronaphthalene (PMT) PI3K PI3K PMT->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by PMT.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of PMT on leukemia cell lines.

G cluster_0 In Vitro Studies start Leukemia Cell Culture treatment Treatment with PMT (Dose- and Time-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

Caption: Experimental workflow for PMT in leukemia cell research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane using a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃). This reaction is favored for its high potential yield.

Q2: What is a typical reported yield for this synthesis?

A2: With optimized conditions, yields as high as 97% have been reported in the literature.[1] However, achieving such high yields requires careful control of reaction parameters.

Q3: What are the key factors influencing the yield of the reaction?

A3: The primary factors that affect the yield include the purity of reactants and solvent, the activity and amount of the Lewis acid catalyst, reaction temperature, and reaction time. Moisture is particularly detrimental as it deactivates the aluminum trichloride catalyst.

Q4: What are the potential side reactions that can lower the yield?

A4: Common side reactions in Friedel-Crafts alkylation include polyalkylation, where the product is further alkylated, and isomerization of the alkylating agent. However, due to the structure of 2,5-dichloro-2,5-dimethylhexane, isomerization is less of a concern in this specific synthesis. The primary cause of lower yields is often incomplete reaction or deactivation of the catalyst.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). This allows you to determine when the starting materials have been consumed and to prevent the formation of byproducts from prolonged reaction times.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Anhydrous aluminum trichloride is highly hygroscopic and will be deactivated by moisture. Ensure that the AlCl₃ is fresh and has been stored in a desiccator. Handle it quickly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
Wet Reactants or Solvent Ensure that toluene and 2,5-dichloro-2,5-dimethylhexane are anhydrous. Toluene can be dried by distillation from sodium/benzophenone. Glassware should be thoroughly oven-dried or flame-dried before use.
Insufficient Catalyst While the reaction is catalytic, an insufficient amount of AlCl₃ may lead to a slow or incomplete reaction. A molar ratio of AlCl₃ to 2,5-dichloro-2,5-dimethylhexane of approximately 0.75:1 has been shown to be effective.[1]
Low Reaction Temperature While the initial addition of AlCl₃ should be done at a low temperature to control the exothermic reaction, the reaction itself may require gentle heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile.
Short Reaction Time The reaction may not have proceeded to completion. A reaction time of 10 minutes after the addition of the catalyst has been reported to be sufficient for a high yield.[1] However, it is always best to monitor the reaction to completion.
Issue 2: Formation of Multiple Products (Observed by TLC/GC)
Possible Cause Troubleshooting Steps
Polyalkylation The product, this compound, is more nucleophilic than the starting toluene and can undergo further alkylation. To minimize this, use a large excess of toluene relative to 2,5-dichloro-2,5-dimethylhexane.
High Reaction Temperature Elevated temperatures can promote side reactions. Maintain a controlled temperature throughout the reaction. The initial addition of the catalyst should be performed at a low temperature (e.g., in an ice bath) to manage the exothermicity.
Impure Starting Materials Impurities in the starting materials can lead to the formation of byproducts. Use high-purity toluene and 2,5-dichloro-2,5-dimethylhexane.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Tetrahydronaphthalene Synthesis Yield (General)

Lewis Acid Catalyst Typical Yield (%) Notes
AlCl₃73-97Highly active but very sensitive to moisture. Often requires stoichiometric amounts.
FeCl₃96Can be superior to AlCl₃ in some cases, potentially requiring shorter reaction times.[2]
SnCl₄87A viable alternative to AlCl₃.[2]
BF₃·Et₂O87A milder Lewis acid, which can sometimes offer better selectivity.[2]
Bi(OTf)₃48May result in lower yields compared to other Lewis acids.[2]
GaCl₃58Another potential Lewis acid catalyst.[2]

Note: The yields presented are for a similar tetrahydronaphthalene synthesis and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a literature procedure with a reported yield of 97%.[1]

Materials:

  • 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol)

  • Anhydrous Toluene (270 mL)

  • Anhydrous Aluminum Trichloride (AlCl₃) (5.47 g, 41 mmol)

  • Ice

  • Water

  • Toluene (for extraction)

  • Silica Gel

Procedure:

  • In a dry reaction flask equipped with a magnetic stirrer, dissolve 2,5-dichloro-2,5-dimethylhexane in anhydrous toluene.

  • Stir the solution until the solid is completely dissolved.

  • Slowly add anhydrous aluminum trichloride to the solution in batches over approximately 15 minutes. It is crucial to control the rate of addition to manage the exothermic reaction. An ice bath can be used to maintain a low temperature.

  • After the addition is complete, continue to stir the reaction mixture for 10 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with hexane as the eluent to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully add water dropwise to quench the unreacted aluminum trichloride. This is a highly exothermic step, and the rate of addition must be controlled to prevent a rapid temperature increase.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with toluene (250 mL).

  • Separate the organic layer.

  • Pass the organic layer through a pad of silica gel (approximately 40 g) and elute with toluene to remove polar impurities.

  • Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,5-dichloro-2,5-dimethylhexane + Anhydrous Toluene Dissolve Dissolve Reactants Reactants->Dissolve Add_Catalyst Slowly add AlCl3 (Control Temperature) Dissolve->Add_Catalyst Stir Stir for 10 min Add_Catalyst->Stir Monitor Monitor with TLC Stir->Monitor Quench Quench with Water (Ice Bath) Monitor->Quench Extract Extract with Toluene Quench->Extract Silica_Filter Filter through Silica Gel Extract->Silica_Filter Concentrate Concentrate under Reduced Pressure Silica_Filter->Concentrate Product 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene Concentrate->Product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts alkylation?

A1: Crude this compound, synthesized from toluene and 2,5-dichloro-2,5-dimethylhexane using an aluminum chloride catalyst, typically contains the following impurities:

  • Unreacted Starting Materials: Toluene and 2,5-dichloro-2,5-dimethylhexane.

  • Catalyst Residues: Hydrolyzed aluminum chloride species.

  • Polyalkylated Byproducts: Di- and tri-alkylated toluene derivatives, which arise because the product is more reactive than the starting toluene.[1]

  • Isomeric Products: Positional isomers may form depending on the reaction conditions.

  • Solvent Residues: Solvents used in the reaction and work-up, such as toluene or hexane.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound, based on its physical properties and the nature of potential impurities, are:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities and some solvent residues.

  • Recrystallization: A suitable method for removing impurities that have different solubility profiles from the desired product, especially given its solid nature at room temperature.

  • Column Chromatography: Useful for separating the target compound from structurally similar impurities like isomers and polyalkylated byproducts.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: The following physical properties are crucial for designing purification protocols:

PropertyValueReference
Molecular Weight 202.34 g/mol [2]
Melting Point 34-36 °C[3]
Boiling Point 93-94 °C at 2 Torr[3]

Troubleshooting Guides

Vacuum Distillation

Problem: The compound is not distilling over at the expected temperature.

  • Possible Cause 1: The vacuum is not low enough.

    • Solution: Check all connections for leaks. Ensure all joints are properly greased and sealed.[4] Verify the performance of your vacuum pump or aspirator.

  • Possible Cause 2: The thermometer is placed incorrectly.

    • Solution: Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause 3: The heating mantle temperature is too low.

    • Solution: Gradually increase the temperature of the heating mantle. Be cautious not to heat too rapidly to avoid decomposition of the compound.

Problem: The distillation is very slow or the compound is refluxing but not distilling.

  • Possible Cause: Insufficient insulation of the distillation column.

    • Solution: Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss and maintain the vapor phase up to the condenser.[4]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The melting point of the compound is lower than the temperature of the saturated solution.[5]

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to fully redissolve it. Allow the solution to cool more slowly.[6]

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Reheat the solution to dissolve the oil, then add a slightly larger volume of the "good" solvent in a mixed solvent system before cooling.[6]

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated (too much solvent was used).

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6][7]

  • Possible Cause 2: Spontaneous nucleation is inhibited.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the surface of the liquid.[7]

    • Solution 2 (Seeding): Add a seed crystal of the pure compound to the cooled solution.[7]

Problem: The yield of recrystallized product is low.

  • Possible Cause 1: Too much solvent was used, leaving a significant amount of the product in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.

  • Possible Cause 2: The crystals were washed with a solvent that was not cold, leading to dissolution of the product.

    • Solution: Always use ice-cold solvent to wash the crystals during filtration.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause 1: The eluent system is not optimal.

    • Solution: Perform preliminary TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives good separation between the product and impurities. A good starting point for nonpolar compounds is a low percentage of ethyl acetate in hexane.

  • Possible Cause 2: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation.

  • Possible Cause 3: The column was overloaded with the crude sample.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Problem: The compound is moving too slowly or not at all.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, you can slowly add ethyl acetate to increase the polarity and elute the compound.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and high-boiling solvents.

  • Setup: Assemble a standard vacuum distillation apparatus, ensuring all ground glass joints are lightly greased and sealed.[4] Use a Claisen adapter to minimize bumping.

  • Vacuum Application: Connect the apparatus to a vacuum source with a trap. Start the vacuum to remove any low-boiling volatiles before heating.

  • Heating: Once a stable vacuum is achieved (around 2 Torr), begin heating the distillation flask.

  • Collection: Collect the fraction that distills at 93-94 °C.[3]

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol or Hexane)

This protocol is recommended when a single solvent provides good differential solubility.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in potential solvents (e.g., ethanol, methanol, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent to just dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Mixed-Solvent Recrystallization (e.g., Hexane/Ethyl Acetate)

This method is useful when no single solvent is ideal. A common pair for nonpolar compounds is hexane (poor solvent) and ethyl acetate (good solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While the solution is hot, add hot hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Protocol 4: Flash Column Chromatography

This technique is effective for separating isomeric and polyalkylated impurities.

  • TLC Analysis: Develop a suitable solvent system using TLC. For a nonpolar compound like this, start with 100% hexane and gradually add ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane, and carefully apply it to the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene Distillation Vacuum Distillation Crude_Product->Distillation Remove non-volatile impurities Recrystallization Recrystallization Distillation->Recrystallization Further purification Chromatography Column Chromatography Distillation->Chromatography Isomer separation Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for the target compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form Cooling->Crystals_Form Yes No_Crystals No Crystals Form Cooling->No_Crystals No Oiling_Out Product Oils Out Cooling->Oiling_Out Oil Filter_Dry Filter and Dry Crystals_Form->Filter_Dry Concentrate Concentrate Solution No_Crystals->Concentrate Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Add_Solvent Add More 'Good' Solvent and Re-cool Slowly Oiling_Out->Add_Solvent Concentrate->Cooling Induce_Crystallization->Cooling Add_Solvent->Cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHT) in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with the hydrophobic compound 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHT) in in vitro experiments.

Troubleshooting Guide

Researchers handling the highly lipophilic compound PMTHT often face challenges in achieving and maintaining a sufficient concentration in aqueous cell culture media. This guide offers a systematic approach to overcoming these solubility issues.

Initial Solvent Selection and Stock Solution Preparation

The first step in working with a hydrophobic compound like PMTHT is to select an appropriate organic solvent to create a concentrated stock solution. This stock is then diluted to the final desired concentration in the aqueous experimental medium.

Recommended Solvents for Stock Solutions:

SolventConsiderations
Dimethyl Sulfoxide (DMSO)The most common initial choice for dissolving hydrophobic compounds for in vitro assays. It is miscible with a wide range of aqueous and organic solvents. However, high concentrations can be toxic to cells.
EthanolA less toxic alternative to DMSO. It is a good solvent for many nonpolar compounds. Volatility can be a concern for long-term storage.
2-PyrrolidoneCan be used as a cosolvent to improve the solubility of lipophilic molecules.[1]

Experimental Protocol: Preparing a PMTHT Stock Solution

  • Weighing: Accurately weigh the desired amount of PMTHT powder using an analytical balance.

  • Dissolution: In a sterile, chemically resistant vial, add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the PMTHT powder.

  • Vortexing: Vortex the mixture vigorously until the PMTHT is completely dissolved. Gentle warming in a water bath may aid dissolution, but be cautious of solvent evaporation and compound stability.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility before use in cell culture.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Precipitation in Aqueous Media

A common issue is the precipitation of the compound upon dilution of the organic stock solution into the aqueous cell culture medium. The following workflow can help troubleshoot this problem.

G start Start: PMTHT Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Has it been stored correctly? start->check_stock reduce_conc 2. Reduce Final Concentration Is the target concentration too high? check_stock->reduce_conc If stock is fine change_solvent 3. Change Primary Solvent Try an alternative organic solvent (e.g., Ethanol). reduce_conc->change_solvent If precipitation persists success Success: Soluble PMTHT Solution reduce_conc->success If successful use_cosolvent 4. Introduce a Cosolvent Add a less toxic cosolvent to the media. change_solvent->use_cosolvent If precipitation persists change_solvent->success If successful solubilizing_agent 5. Employ Solubilizing Agents Use surfactants (e.g., Pluronics) or cyclodextrins. use_cosolvent->solubilizing_agent If precipitation persists use_cosolvent->success If successful delivery_system 6. Utilize a Delivery System Encapsulate PMTHT in liposomes or nanoemulsions. solubilizing_agent->delivery_system For very low solubility solubilizing_agent->success If successful delivery_system->success

Troubleshooting workflow for PMTHT precipitation.

Advanced Solubilization Techniques

If standard solvent-based approaches fail, more advanced formulation strategies can be employed to enhance the aqueous solubility of highly lipophilic compounds like PMTHT.

TechniqueDescriptionKey Advantages
Co-solvents Using a mixture of solvents can improve solubility. Pluronic P123 and Pluronic F127 have been used as co-solvents to improve the solubility of lipophilic molecules in aqueous medium.[1]Simple to implement; can be effective for moderately hydrophobic compounds.
Surfactants and Micelles Surfactants like polysorbates and bile salts can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.Can significantly increase solubility; a well-established technique.
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drugs.Can improve solubility and stability; various types are available for different drug sizes.
Lipid-Based Carriers Formulations such as liposomes and nanoemulsions can encapsulate hydrophobic compounds within a lipid core or bilayer.[2][3]Biocompatible; can enhance cellular uptake and protect the drug from degradation.[3]
Solid Dispersions The drug is dispersed in a hydrophilic matrix, which increases its surface area and enhances its dissolution rate.[4]Can improve oral bioavailability for in vivo studies.

Experimental Protocol: Liposomal Encapsulation of PMTHT (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating a hydrophobic drug like PMTHT into liposomes.

  • Lipid Mixture Preparation: Dissolve lipids (e.g., DSPC) and cholesterol, along with PMTHT, in an organic solvent like chloroform in a round-bottom flask.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask. Further drying under a vacuum overnight is recommended.

  • Hydration: Add an aqueous buffer (e.g., PBS) to the flask and agitate at a temperature above the lipid transition temperature. This will cause the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This is typically done using a mini-extruder device.

  • Characterization: Analyze the resulting liposome suspension for particle size, zeta potential, and encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my cell culture?

A1: The maximum tolerated concentration of DMSO varies significantly between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q2: My PMTHT precipitates out of solution during a long-term experiment. What can I do?

A2: For long-term experiments, the stability of the compound in the medium is critical. Consider using a more robust solubilization method like encapsulation in liposomes or nanoemulsions, which can improve the stability of the formulation.[3] Alternatively, refreshing the media with freshly prepared PMTHT solution at regular intervals may be necessary.

Q3: How do I know if my compound is actually in solution or if it has formed a fine suspension?

A3: Visual inspection is the first step. A true solution will be clear, while a suspension or colloid may appear hazy or cloudy. For a more definitive assessment, you can centrifuge the sample at high speed. If a pellet forms, the compound has precipitated. Dynamic light scattering (DLS) can also be used to detect the presence of nanoparticles or aggregates.

Q4: PMTHT is an analog of Targretin. What does this imply for my experiments?

A4: Targretin (Bexarotene) is a retinoid X receptor (RXR) agonist known to induce apoptosis.[5][6] As an analog, PMTHT may exhibit similar biological activities. This suggests that a potential mechanism of action for PMTHT could involve the activation of nuclear receptor signaling pathways, possibly leading to changes in gene expression and ultimately apoptosis. When designing your experiments, it would be prudent to investigate pathways associated with RXR activation.

G PMTHT PMTHT RXR Retinoid X Receptor (RXR) PMTHT->RXR Activates Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR Retinoic Acid Receptor (RAR) RAR->Heterodimer RXRE RXR Response Element (in DNA) Heterodimer->RXRE Binds to Gene_Expression Target Gene Transcription RXRE->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Hypothetical signaling pathway for PMTHT-induced apoptosis.

References

Technical Support Center: Optimization of Mobile Phase for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for PMTHN analysis?

A1: A good starting point for the reversed-phase HPLC analysis of the non-polar compound PMTHN is a mobile phase consisting of acetonitrile (MeCN) and water.[1][2] A common initial composition to try is a mixture of Acetonitrile and water, for example, in a ratio of 80:20 (v/v).[2] A small amount of acid, such as phosphoric acid or formic acid, can be added to improve peak shape.[1]

Q2: What type of HPLC column is recommended for PMTHN analysis?

A2: For a non-polar compound like PMTHN, a non-polar stationary phase column is recommended.[2] C18 or C8 columns are suitable choices for this type of analysis.[2]

Q3: How can I improve the peak shape of my PMTHN chromatogram?

A3: Poor peak shape, such as tailing or fronting, can often be addressed by modifying the mobile phase. Consider the following:

  • Adjusting the pH: Adding a small amount of acid, like 0.1% phosphoric acid or formic acid, to the mobile phase can help to protonate any residual silanols on the stationary phase and reduce peak tailing.[1]

  • Changing the organic modifier: Switching from acetonitrile to methanol, or using a combination of the two, can sometimes improve peak symmetry.

  • Sample solvent compatibility: Ensure that the solvent used to dissolve the sample is compatible with the mobile phase.[3] Ideally, the sample should be dissolved in the mobile phase itself.

Q4: My PMTHN peak is eluting too quickly (low retention time). How can I increase its retention?

A4: To increase the retention time of a non-polar compound in reversed-phase HPLC, you need to decrease the overall polarity of the mobile phase. This can be achieved by:

  • Decreasing the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. [4] For example, if you are using 80% acetonitrile, try reducing it to 75% or 70%.

  • Switching to a less polar organic solvent. While acetonitrile and methanol are common, other solvents can be explored.

Q5: My PMTHN peak is taking too long to elute (high retention time). How can I decrease its retention?

A5: To decrease the retention time of a non-polar compound, you need to increase the polarity of the mobile phase. This is done by:

  • Increasing the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. [4] For instance, if you are using 70% acetonitrile, try increasing it to 75% or 80%.

Troubleshooting Guide

Problem Potential Cause (Mobile Phase Related) Suggested Solution
Poor Peak Shape (Tailing/Fronting) Incorrect mobile phase pH.Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase.[1]
Sample solvent is not compatible with the mobile phase.Dissolve the sample in the mobile phase or a solvent with similar polarity.[3]
Shifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[5]
Column not properly equilibrated with the mobile phase.Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[5]
Poor Resolution Between Peaks Mobile phase is too strong (eluting compounds too quickly).Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.
Mobile phase is too weak (long run times, broad peaks).Increase the percentage of the organic solvent to decrease run time and sharpen peaks.
Isocratic elution is not sufficient for a complex sample.Develop a gradient elution method, starting with a lower percentage of organic solvent and gradually increasing it over the run.[2][4]
High Backpressure Precipitated buffer in the mobile phase.Ensure buffer components are fully dissolved. Filter the mobile phase through a 0.45 µm or 0.22 µm filter.[6]
Mobile phase viscosity is too high.Consider using acetonitrile instead of methanol, as it has a lower viscosity.[7]

Experimental Protocols

Protocol 1: Isocratic Mobile Phase Optimization

This protocol outlines the steps to optimize the isocratic mobile phase for the analysis of PMTHN.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Initial Mobile Phase Composition: 80% A, 20% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve PMTHN standard in the mobile phase.

  • Optimization Steps:

    • Inject the PMTHN standard under the initial conditions and observe the retention time and peak shape.

    • To increase retention, decrease the percentage of Mobile Phase A in 5% increments (e.g., 75%, 70%).

    • To decrease retention, increase the percentage of Mobile Phase A in 5% increments (e.g., 85%, 90%).

    • For each new mobile phase composition, allow the column to equilibrate for at least 15 minutes before injecting the sample.

    • If peak tailing is observed, prepare a new Mobile Phase B containing 0.1% phosphoric acid and repeat the optimization steps.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on PMTHN Retention Time

% Acetonitrile% WaterRetention Time (min)Peak Shape
90102.5Symmetrical
85153.8Symmetrical
80205.2Symmetrical
75257.1Symmetrical
70309.5Slight Tailing

Visualizations

Troubleshooting_Workflow start Start: HPLC Problem with PMTHN Analysis check_peak_shape Check Peak Shape start->check_peak_shape check_retention_time Check Retention Time start->check_retention_time check_resolution Check Resolution start->check_resolution is_tailing_fronting Tailing or Fronting? check_peak_shape->is_tailing_fronting is_shifting Shifting? check_retention_time->is_shifting is_poor Poor? check_resolution->is_poor adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% acid) is_tailing_fronting->adjust_ph Yes check_sample_solvent Check Sample Solvent Compatibility is_tailing_fronting->check_sample_solvent Yes end Problem Resolved is_tailing_fronting->end No check_equilibration Ensure Proper Column Equilibration is_shifting->check_equilibration Yes prepare_fresh_mp Prepare Fresh Mobile Phase is_shifting->prepare_fresh_mp Yes is_shifting->end No adjust_organic_percent Adjust Organic Solvent % is_poor->adjust_organic_percent Yes develop_gradient Develop Gradient Method is_poor->develop_gradient Yes is_poor->end No adjust_ph->end check_sample_solvent->end check_equilibration->end prepare_fresh_mp->end adjust_organic_percent->end develop_gradient->end

Caption: Troubleshooting workflow for PMTHN HPLC mobile phase optimization.

Mobile_Phase_Effect mobile_phase {Mobile Phase Composition} increase_organic Increase % Organic Solvent (e.g., Acetonitrile) mobile_phase->increase_organic Change decrease_organic Decrease % Organic Solvent (e.g., Acetonitrile) mobile_phase->decrease_organic Change decreased_rt Decreased Retention Time increase_organic->decreased_rt Leads to increased_rt Increased Retention Time decrease_organic->increased_rt Leads to retention_time {Analyte Retention (PMTHN)} decreased_rt->retention_time increased_rt->retention_time

Caption: Effect of mobile phase composition on PMTHN retention in RP-HPLC.

References

Stability and degradation of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Inconsistent analytical results or appearance of unknown peaks in chromatograms.

Potential Cause Troubleshooting Steps
Degradation due to improper storage Ensure the compound is stored at room temperature in a tightly sealed container, protected from light and air.[1] Consider purging the container with an inert gas like nitrogen or argon before sealing.
Oxidative degradation Avoid prolonged exposure to air. Prepare solutions fresh for each experiment. If the presence of peroxides is suspected, they can be tested for and removed using appropriate quenching agents.
Hydrolysis If working in aqueous solutions, be mindful of the pH. Although specific data is limited for this compound, related structures can be susceptible to hydrolysis under strongly acidic or basic conditions.
Photodegradation Protect solutions and solid samples from direct light exposure by using amber vials or covering containers with aluminum foil.

Issue: Difficulty in achieving desired purity or isolating the compound.

Potential Cause Troubleshooting Steps
Presence of degradation products Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradants.[2]
Reaction with solvents or excipients Ensure that the solvents and any other components in a formulation are compatible with the compound. Conduct compatibility studies if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at room temperature in a well-closed container.[1] To minimize potential degradation, it is also advisable to protect it from light and air.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a substituted tetralin), potential degradation pathways include:

  • Oxidation: The benzylic hydrogens and the aromatic ring are susceptible to oxidation, potentially forming hydroperoxides, ketones, or phenols. The parent compound, tetralin, is known to form unstable peroxides in the presence of air.

  • Photodegradation: Exposure to light, particularly UV radiation, could lead to the formation of radical species and subsequent degradation products.

Q3: How can I assess the stability of this compound in my formulation?

A3: Forced degradation (or stress testing) studies are recommended to determine the intrinsic stability of the molecule.[3][4][5] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[6]

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are crucial for developing and validating stability-indicating analytical methods and understanding the degradation profile of a substance.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent in the oven under the same conditions.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) -80°C48 hours
Thermal (Solution) -80°C48 hours
Photolytic ICH Q1B conditionsAmbientAs per guidelines

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample Collection & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc

Caption: Workflow for forced degradation studies.

logical_relationship cluster_factors Environmental Factors compound 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene degradation Degradation Products compound->degradation leads to heat Heat heat->degradation light Light light->degradation oxygen Oxygen (Air) oxygen->degradation ph Extreme pH ph->degradation

Caption: Factors influencing compound degradation.

References

Technical Support Center: Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you identify and resolve common problems in your synthesis, focusing on the formation of side products and other experimental hurdles.

Issue 1: Identification of Unexpected Peaks in GC-MS Analysis

Q1: My GC-MS analysis of the crude reaction mixture shows several peaks in addition to the desired product. What are the likely side products in the synthesis of this compound?

A1: The synthesis of this compound via the Friedel-Crafts alkylation of toluene with 2,5-dichloro-2,5-dimethylhexane can lead to several side products. The most common impurities are positional isomers and polyalkylation products.

  • Positional Isomers: The methyl group on the toluene ring directs the incoming electrophile to the ortho and para positions.[1][2] While the desired product is the result of para-substitution, ortho-substitution can also occur, leading to the formation of 1,1,4,4,5-pentamethyl-1,2,3,4-tetrahydronaphthalene and 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene . The relative amounts of these isomers can be influenced by reaction temperature.[2] At lower temperatures, the kinetic product (ortho-isomer) may be more significant, while at higher temperatures, the thermodynamically more stable para-isomer is generally favored.

  • Polyalkylation Products: Since the alkylated product is often more reactive than the starting material, multiple alkylations can occur.[3][4] This leads to the formation of products with more than one tetrahydronaphthalene ring system attached to the toluene core.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted toluene and 2,5-dichloro-2,5-dimethylhexane in your crude product.

Troubleshooting Workflow for Unexpected Peaks:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps A Unexpected peaks in GC-MS B Isomer Formation (ortho, meta, para) A->B Regioselectivity C Polyalkylation A->C Over-reaction D Incomplete Reaction A->D Kinetics E Optimize Reaction Temperature B->E Control kinetic vs. thermodynamic product F Adjust Reactant Molar Ratio C->F Use excess toluene G Increase Reaction Time or Catalyst Loading D->G Drive reaction to completion H Purification (Column Chromatography, Crystallization) E->H F->H G->H

Caption: Troubleshooting workflow for identifying and addressing side products.

Issue 2: Low Yield of the Desired Product

Q2: My reaction yield is consistently low. What factors could be contributing to this?

A2: Low yields in Friedel-Crafts alkylation are a common issue and can stem from several factors.[5]

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water present in the toluene, 2,5-dichloro-2,5-dimethylhexane, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: In some cases, the product can form a complex with the catalyst, rendering it inactive.[5]

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or favor the formation of side products.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

Table 1: Troubleshooting Low Yields

Potential Cause Recommended Action Rationale
Moisture Contamination Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Aluminum chloride reacts vigorously with water, which neutralizes its catalytic activity.[5]
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst.To compensate for any catalyst that is complexed by the product or deactivated by impurities.[5]
Suboptimal Temperature Experiment with a range of temperatures. Monitor the reaction progress by TLC or GC.Temperature affects reaction rate and selectivity. Finding the optimal temperature is crucial for maximizing the yield of the desired product.
Impure Reagents Use freshly distilled toluene and high-purity 2,5-dichloro-2,5-dimethylhexane.Impurities can poison the catalyst or lead to the formation of unwanted byproducts.
Issue 3: Difficulty in Purifying the Final Product

Q3: How can I effectively remove the isomeric side products from my final product?

A3: Separating positional isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.

  • Column Chromatography: This is a primary method for separating isomers. The choice of stationary phase and eluent system is critical. A non-polar stationary phase like silica gel with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) is a good starting point.

  • Crystallization: If the desired product is a solid at room temperature, crystallization can be an effective purification method.[6][7] The choice of solvent is crucial; the desired isomer should be less soluble than the impurities at a lower temperature. Slow cooling can promote the formation of purer crystals.[8]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a standard Friedel-Crafts alkylation procedure.

Materials:

  • 2,5-dichloro-2,5-dimethylhexane

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (3 M)

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in anhydrous toluene (used as both reactant and solvent).

  • With vigorous stirring, slowly add anhydrous aluminum chloride (0.1-1.2 eq) in portions. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench it by slowly adding 3 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with hexane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Logical Relationship of Troubleshooting Steps:

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Reaction Optimization cluster_3 Product Analysis & Purification cluster_4 Outcome A Low Yield or Impure Product B Verify Reagent Purity & Anhydrous Conditions A->B C Confirm Stoichiometry & Catalyst Activity A->C D Adjust Reaction Temperature B->D E Modify Reactant Molar Ratio C->E F Vary Reaction Time D->F E->F G GC-MS/NMR Analysis to Identify Impurities F->G H Column Chromatography G->H I Crystallization G->I J Optimized Synthesis Protocol H->J I->J

Caption: Logical workflow for troubleshooting and optimizing the synthesis.

References

Interpretation of complex NMR spectra of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the interpretation of complex NMR spectra of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound displays distinct signals for the aromatic and aliphatic protons. The gem-dimethyl groups at positions 1 and 4, the methylene protons at positions 2 and 3, and the aromatic methyl group, along with the aromatic protons, each give rise to characteristic signals. A summary of the reported 1H NMR data is provided in the table below.[1]

Q2: I am having trouble assigning the aromatic protons. What should I look for?

A2: The aromatic region of the 1H NMR spectrum for this compound is expected to show an ABC system. The proton at C5 will likely appear as a singlet or a finely split doublet, the proton at C7 as a doublet, and the proton at C8 as a doublet of doublets.[1] The exact splitting pattern can be confirmed using 2D NMR techniques like COSY.

Q3: Why do the gem-dimethyl groups at C1 and C4 appear as two separate singlets?

A3: The two sets of gem-dimethyl groups at the C1 and C4 positions are chemically non-equivalent. This non-equivalence arises from the overall asymmetry of the molecule due to the methyl group at the C6 position on the aromatic ring. Therefore, they resonate at slightly different chemical shifts, both appearing as sharp singlets.[1]

Q4: What are the expected 13C NMR chemical shifts?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Broadened aromatic signals 1. Sample concentration is too high. 2. Presence of paramagnetic impurities. 3. Poor shimming of the NMR spectrometer.1. Dilute the sample. 2. Purify the sample, for example, by filtering through a small plug of silica gel. 3. Re-shim the spectrometer.
Overlapping signals in the aliphatic region The chemical shifts of the gem-dimethyl and methylene protons are very close.1. Use a higher field NMR spectrometer to increase spectral dispersion. 2. Perform 2D NMR experiments such as HSQC and HMBC to resolve and assign the signals unambiguously.
Incorrect integration of methyl signals Phasing errors or baseline distortion.Carefully re-phase the spectrum and perform baseline correction before integration.
Unexpected peaks in the spectrum Presence of solvent residue, water, or other impurities.1. Ensure the deuterated solvent is of high purity and properly dried. 2. Check for residual solvents from the synthesis or purification steps. 3. Compare the spectrum with that of the pure solvent.

Data Presentation

Table 1: 1H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
gem-Dimethyl (C1)1.28s6H
gem-Dimethyl (C4)1.29s6H
Methylene (C2, C3)1.69s4H
Aromatic Methyl (C6)2.32s3H
Aromatic H (C8)6.97dd1H
Aromatic H (C5)7.12s1H
Aromatic H (C7)7.22d1H
Note: Data obtained from ChemicalBook.[1] Multiplicity for aromatic protons is based on typical coupling patterns and may require 2D NMR for definitive assignment.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Methyl (C1, C4)~32
Methylene (C2, C3)~34-35
Quaternary (C1, C4)~35
Aromatic Methyl (C6)~21
Aromatic CH (C5, C7, C8)~125-130
Aromatic Quaternary (C4a, C8a, C6)~135-145
Note: These are predicted values based on the structure and data from analogous compounds.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the sample: Accurately weigh approximately 10-20 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, C6D6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. Synthesis of this compound

The synthesis of the title compound can be achieved via a Friedel-Crafts alkylation reaction:[1]

  • Reactant Preparation: In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane in toluene.

  • Catalyst Addition: Slowly add anhydrous aluminum trichloride to the solution in portions while stirring. The reaction is exothermic and the addition rate should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add water to quench the unreacted aluminum trichloride.

  • Extraction: Extract the product into an organic solvent such as toluene.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Visualizations

molecular_structure cluster_aromatic Aromatic Ring cluster_aliphatic Saturated Ring C6 C6 C5 C5 C6->C5 Me6 Me C6->Me6 C4a C4a C5->C4a C8a C8a C8 C8 C8a->C8 C4a->C8a C1 C1 C4a->C1 C7 C7 C7->C6 C8->C7 C2 C2 C1->C2 Me1a Me C1->Me1a Me1b Me C1->Me1b C3 C3 C2->C3 C4 C4 C3->C4 C4->C8a Me4a Me C4->Me4a Me4b Me C4->Me4b

Caption: Molecular structure of this compound.

troubleshooting_workflow start Complex NMR Spectrum Observed check_purity Check Sample Purity (TLC, LC-MS) start->check_purity check_params Review NMR Parameters (Solvent, Temperature) start->check_params is_pure Is Sample Pure? check_purity->is_pure interpret_1d Interpret 1D Spectra (1H, 13C) check_params->interpret_1d purify Purify Sample is_pure->purify No is_pure->interpret_1d Yes reacquire Re-acquire Spectrum purify->reacquire reacquire->check_purity ambiguous Ambiguous Assignments? interpret_1d->ambiguous acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) ambiguous->acquire_2d Yes final_interpretation Final Structure Elucidation ambiguous->final_interpretation No acquire_2d->final_interpretation

Caption: Troubleshooting workflow for complex NMR spectra interpretation.

References

Proper storage and handling procedures for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the proper storage and handling of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a cool, dry place, away from direct sunlight and sources of ignition.[1] The container should be tightly closed to prevent exposure to air and moisture.[1] Some suppliers indicate that room temperature storage is acceptable.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, appropriate PPE is crucial. This includes:

  • Eye Protection: Chemical splash goggles are required to protect against eye contact and irritation.[1]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working in an area with poor ventilation or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Q3: What are the primary hazards associated with this compound?

A3: This compound is considered hazardous. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][3] It is known to cause irritation to the skin, eyes, and respiratory system.[1][3]

Q4: Are there any specific incompatibilities to be aware of?

Troubleshooting Guide

Problem: I notice a change in the color or appearance of the stored compound.

  • Possible Cause: This could indicate degradation or contamination of the compound. Exposure to air, light, or moisture can potentially lead to changes over time.

  • Solution:

    • Ensure the container is always tightly sealed after use.

    • Store the container in a dark, cool, and dry place as recommended.

    • If you suspect degradation, it is advisable to use a fresh batch of the compound for your experiments to ensure the reliability of your results.

Problem: I have accidentally spilled a small amount of the compound in the lab.

  • Solution:

    • Immediately alert others in the vicinity and restrict access to the spill area.

    • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

    • Absorb the spill using an inert material such as vermiculite, sand, or earth.[1]

    • Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1]

    • Clean the spill area thoroughly.

    • It is important to prevent the chemical from entering the environment.[1]

Problem: I have accidentally come into contact with the compound.

  • Solution:

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove any contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[1]

    • Inhalation: Move to an area with fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Wash your mouth out with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and a structurally related compound, 1,2,3,4-Tetrahydronaphthalene, for reference.

PropertyValue for this compoundValue for 1,2,3,4-Tetrahydronaphthalene (for comparison)
Molecular Formula C₁₅H₂₂[2][3][5]C₁₀H₁₂
Molecular Weight 202.34 g/mol [3][5]132.20 g/mol
Boiling Point Not available207 °C
Flash Point Not available71 °C
CAS Number 6683-48-3[2][3][5]119-64-2

Experimental Protocols

Detailed methodologies for handling and storage are derived from safety data sheets.

General Handling Protocol:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Wear the prescribed personal protective equipment (PPE): chemical splash goggles, appropriate gloves, and a lab coat.

  • Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.[1]

  • After handling, wash hands thoroughly.

Storage Protocol:

  • Store the compound in its original, tightly sealed container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Visualized Workflows

StorageAndHandlingWorkflow Workflow for Proper Storage and Handling cluster_storage Storage Procedures cluster_handling Handling Procedures cluster_emergency Emergency Response storage_container Store in a Tightly Closed Container storage_location Keep in a Cool, Dry, Well-Ventilated Area storage_container->storage_location check_compatibility Store Away from Incompatible Materials storage_location->check_compatibility end End check_compatibility->end Properly Stored ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation avoid_contact Avoid Skin/Eye Contact and Inhalation ventilation->avoid_contact hand_washing Wash Hands Thoroughly After Handling avoid_contact->hand_washing spill_response Spill: Absorb with Inert Material and Dispose as Chemical Waste avoid_contact->spill_response If Spill Occurs exposure_response Exposure: Follow First-Aid Procedures and Seek Medical Attention avoid_contact->exposure_response If Exposure Occurs hand_washing->storage_container After Use spill_response->end exposure_response->end start Start start->ppe Before Handling

Caption: Logical workflow for the storage and handling of chemical compounds.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the laboratory synthesis and scale-up of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene. This valuable intermediate is a key component in the synthesis of various compounds, including analogues of Targretin, which have shown promise in inducing apoptosis in certain leukemia cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary laboratory-scale and industrially relevant methods for synthesizing this compound are both based on the Friedel-Crafts alkylation reaction:

  • Alkylation of Toluene: This route involves the reaction of toluene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Alkylation of p-Cymene: This method utilizes p-cymene and an alkylating agent such as neohexene or a tertiary alkyl halide (e.g., t-amyl chloride) with a Lewis acid catalyst.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in Friedel-Crafts alkylations are a common issue.[1] Several factors could be contributing to this problem:

  • Catalyst Inactivity: The Lewis acid catalyst, particularly aluminum chloride, is extremely sensitive to moisture.[1] Any water present in the reactants or glassware will deactivate the catalyst.

  • Insufficient Catalyst: In some cases, the product can form a complex with the catalyst, rendering it inactive.[1] Therefore, a stoichiometric amount of the catalyst may be necessary.

  • Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, and if it's too high, it can lead to side reactions and decomposition.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction and reduce the yield.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired product?

A3: The formation of multiple products is a known challenge in Friedel-Crafts alkylations.[1] This is often due to:

  • Polyalkylation: The initial product, being more electron-rich than the starting material, can undergo further alkylation. To minimize this, a large excess of the aromatic substrate (toluene or p-cymene) can be used.

  • Isomerization: Carbocation rearrangements can lead to the formation of different isomers.[2] Choosing a stable carbocation precursor or optimizing the reaction temperature can help control this.

  • Side Reactions: Depending on the starting materials and conditions, other side reactions can occur.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product is essential to obtain a high-purity final product. Common purification techniques include:

  • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction with ice-cold water or dilute acid, followed by extraction with an organic solvent.[3]

  • Washing: The organic layer should be washed with a sodium bicarbonate solution to neutralize any remaining acid and then with brine to remove excess water.[3]

  • Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed using a rotary evaporator.[3]

  • Distillation: The crude product can be purified by vacuum distillation to separate it from any non-volatile impurities and unreacted starting materials.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure all glassware is thoroughly dried before use. Use fresh, anhydrous aluminum chloride. Handle the catalyst quickly in a dry environment to minimize exposure to atmospheric moisture.[1]
Insufficient Catalyst Increase the molar ratio of the catalyst to the limiting reagent. A 1.1 to 1.3 molar equivalent of catalyst is often a good starting point for optimization.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.
Impure Reagents Use high-purity, anhydrous starting materials and solvents.
Problem: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Polyalkylation Use a significant excess of the aromatic substrate (toluene or p-cymene), typically a 5 to 10-fold molar excess relative to the alkylating agent. This statistically favors the mono-alkylation of the starting material.
Isomerization Conduct the reaction at a lower temperature to minimize carbocation rearrangements. Consider using a milder Lewis acid catalyst.
Side Reactions Analyze the reaction mixture by GC-MS to identify the major byproducts. This information can help in devising strategies to suppress their formation, such as adjusting the reaction time or temperature.

Experimental Protocols

Synthesis Route 1: From Toluene and 2,5-Dichloro-2,5-dimethylhexane

This protocol is a representative procedure for the synthesis of this compound from toluene.

Materials:

  • Toluene (anhydrous)

  • 2,5-Dichloro-2,5-dimethylhexane

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous toluene (used as both reactant and solvent).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel.

  • Add the solution of 2,5-dichloro-2,5-dimethylhexane dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Synthesis Route 2: From p-Cymene and Neohexene

This protocol is based on a patented industrial process and is suitable for larger-scale synthesis.

Materials:

  • p-Cymene

  • Neohexene

  • Diisobutylene

  • Aluminum chloride (anhydrous)

  • Iodine

  • Deionized water

Procedure:

  • Charge a four-necked round-bottom flask with p-cymene.

  • Add anhydrous aluminum chloride and a catalytic amount of iodine to the flask.

  • Prepare a mixture of neohexene and diisobutylene.

  • Add the olefin mixture to the reaction flask over a period of about 20-30 minutes. An exothermic reaction will be observed.

  • Stir the reaction mixture for an additional 30-40 minutes after the addition is complete.

  • Quench the reaction by carefully adding deionized water.

  • Work up the reaction mixture by separating the organic layer, washing with water, and drying.

  • The crude product can be analyzed and purified by distillation.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes. Note that these are starting points, and optimization may be required for specific laboratory conditions and scale.

Table 1: Reaction Parameters for Toluene Route
ParameterRecommended RangeNotes
Molar Ratio (Toluene:Alkylating Agent)5:1 to 10:1A large excess of toluene minimizes polyalkylation.
Molar Ratio (Catalyst:Alkylating Agent)1.1:1 to 1.3:1May need to be optimized.
Temperature0 °C to Room TemperatureLower temperatures can improve selectivity.
Reaction Time2 - 6 hoursMonitor by TLC or GC for completion.
Expected Yield60 - 80%Highly dependent on reaction conditions and scale.
Table 2: Reaction Parameters for p-Cymene Route (Based on Patent Example)
ParameterValueNotes
Molar Ratio (p-Cymene:Neohexene)Approx. 2:1
CatalystAlCl₃ with I₂ promoter
TemperatureExothermic, rises to ~35°C
Reaction Time~1 hour
Reported Molar Yield~66%Based on the amount of neohexene charged.

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants (Aromatic + Alkylating Agent) Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Reaction Quenching Reaction Quenching (Ice/Acid) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Pure Product Distillation->Final_Product Low_Yield_Troubleshooting Start Low or No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Purity Start->Check_Reagents Anhydrous Use Anhydrous Catalyst & Glassware Check_Catalyst->Anhydrous Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Purify_Reagents Use High-Purity Reagents Check_Reagents->Purify_Reagents

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic methodologies for obtaining 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in the synthesis of various bioactive molecules. We will delve into a detailed examination of a prominent synthetic route, presenting key performance indicators and a comprehensive experimental protocol.

Route 1: Friedel-Crafts Alkylation of Toluene with 2,5-Dichloro-2,5-dimethylhexane

This classical approach utilizes a Friedel-Crafts alkylation reaction between toluene and 2,5-dichloro-2,5-dimethylhexane, catalyzed by a Lewis acid, typically aluminum trichloride. This method is effective for constructing the tetrahydronaphthalene core in a single step.

Data Presentation
ParameterValueReference
Starting Materials Toluene, 2,5-Dichloro-2,5-dimethylhexane[1]
Catalyst Anhydrous Aluminum Trichloride (AlCl₃)[1]
Solvent Toluene (acts as both reactant and solvent)[1]
Reaction Time 10 minutes (after addition of catalyst)[1]
Reaction Temperature Room temperature with initial cooling[1]
Yield 97% (crude product)[1]
Purity Characterized by ¹H NMR[1]
Experimental Protocol

Materials:

  • 2,5-dichloro-2,5-dimethylhexane

  • Toluene

  • Anhydrous aluminum trichloride

  • Water

  • Silica gel

  • Hexane

Procedure: [1]

  • In a dry reaction flask, dissolve 10 g (54.7 mmol) of 2,5-dichloro-2,5-dimethylhexane in 270 mL of toluene and stir until complete dissolution.

  • Slowly add 5.47 g (41 mmol) of anhydrous aluminum trichloride to the solution in batches over a period of 15 minutes. It is crucial to control the rate of addition to manage the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture for an additional 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using hexane as the eluent.

  • Upon completion of the reaction, cool the flask in an ice bath and slowly add water dropwise over approximately 10 minutes to quench the unreacted aluminum trichloride. Again, control the addition rate to prevent excessive heat generation.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with 250 mL of toluene.

  • Separate the organic layer and filter it through a 40 g pad of silica gel, eluting with toluene to remove polar impurities.

  • Combine the organic phases and concentrate them under reduced pressure to obtain the crude product, this compound (11 g, 97% yield).

  • The product can be further purified if necessary and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy. The reported ¹H NMR data is as follows: δ 1.29 (s, 6H), 1.28 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H).[1]

Mandatory Visualization

Synthetic_Route_Comparison Workflow for Comparing Synthetic Routes cluster_route1 Route 1: Friedel-Crafts Alkylation cluster_route2 Alternative Route (Hypothetical) cluster_analysis Comparative Analysis Start1 Toluene + 2,5-Dichloro-2,5-dimethylhexane Step1_1 AlCl3 Catalyst Room Temperature, 10 min Start1->Step1_1 Product1 This compound (97% Yield) Step1_1->Product1 Comparison Comparison of: - Yield - Purity - Reaction Conditions - Cost of Reagents - Environmental Impact Product1->Comparison Start2 Alternative Starting Materials (e.g., p-Xylene + Diol) Step2_1 Alternative Catalyst & Conditions (e.g., Solid Acid, High Temp) Start2->Step2_1 Product2 Target Molecule (Yield & Purity to be Determined) Step2_1->Product2 Product2->Comparison

References

A Comparative Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and Other Apoptosis Inducers in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the apoptotic efficacy of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN) and other established apoptosis-inducing agents. Due to the limited direct experimental data on PMTHN, this comparison leverages findings on its parent compound, Bexarotene (Targretin), and other tetrahydronaphthalene derivatives to infer its potential mechanisms and efficacy.

Introduction to Apoptosis and Its Therapeutic Induction

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. In cancer, this process is often dysregulated, allowing for uncontrolled cell proliferation. Many anticancer therapies aim to reactivate apoptosis in malignant cells. This guide focuses on PMTHN, a synthetic analog of Targretin, and compares its potential apoptotic capabilities with those of well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

This compound (PMTHN): A Retinoid X Receptor (RXR) Agonist Analog

Direct studies detailing the apoptotic mechanism and comparative efficacy of PMTHN are scarce. However, as an analog of Bexarotene, its mechanism is likely mediated through the activation of Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that, upon activation, can form homodimers and bind to RXR response elements (RXREs) on DNA, modulating the transcription of genes involved in cell proliferation and apoptosis.[1] Bexarotene has been shown to induce apoptosis in cutaneous T-cell lymphoma (CTCL) cells by activating caspase-3 and promoting the cleavage of poly(ADP-Ribose) polymerase (PARP).[2]

Comparative Efficacy of Apoptosis Inducers

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of various tetrahydronaphthalene derivatives and the comparator drugs. It is important to note that direct comparative data for PMTHN is not currently available.

Table 1: In Vitro Cytotoxicity (IC50) of Tetrahydronaphthalene Derivatives and Other Apoptosis Inducers

Compound/DrugCancer Cell LineIC50 (µM)Reference
Tetrahydronaphthalene-1,3-dicarbonitrile 4cHepG2 (Liver Cancer)6.02[3]
HCT-116 (Colon Cancer)8.45[3]
MCF-7 (Breast Cancer)6.28[3]
Tetralin-pyridine hybridHCT-116 (Colon Cancer)7.7 - 9.0[4]
DoxorubicinHCT-116 (Colon Cancer)8.0[4]
K562 (Leukemia)Not specified[5]
CCRF-CEM (Leukemia)Not specified[5]
MCF-7 (Breast Cancer)Not specified[6]
MDA-MB-231 (Breast Cancer)Not specified[6]
CisplatinPC9 (Non-small Cell Lung Cancer)Concentration-dependent[7]
PaclitaxelMDA-MB-435 (Breast Cancer)0.001[8]
NCI/ADR-RES (Resistant Breast Cancer)0.3[8]
PC3M (Prostate Cancer)Concentration-dependent[9]
TPC-1 (Papillary Thyroid Carcinoma)20[10]
BCPAP (Papillary Thyroid Carcinoma)20[10]

Table 2: Mechanistic Comparison of Apoptosis Induction

Apoptosis InducerPrimary Mechanism of ActionKey Molecular Events
PMTHN (inferred from Bexarotene) Retinoid X Receptor (RXR) Agonism- RXR homodimerization- Transcriptional regulation of apoptosis-related genes- Caspase-3 activation- PARP cleavage
Doxorubicin DNA Intercalation and Topoisomerase II Inhibition- DNA damage- Generation of reactive oxygen species (ROS)- Induction of pro-inflammatory responses- TRAIL-dependent apoptosis
Cisplatin DNA Cross-linking- Formation of DNA adducts- Activation of DNA damage response pathways (ATR, p53, p73)- Mitochondrial-mediated apoptosis
Paclitaxel Microtubule Stabilization- Arrest of cells in the G2/M phase of the cell cycle- Induction of mitotic catastrophe- Activation of JNK/caspase-3 signaling

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing apoptosis.

Bexarotene_Apoptosis_Pathway PMTHN PMTHN / Bexarotene RXR RXR PMTHN->RXR RXR_Homodimer RXR Homodimer RXR->RXR_Homodimer RXRE RXR Response Element (DNA) RXR_Homodimer->RXRE Gene_Transcription Gene Transcription Modulation RXRE->Gene_Transcription Apoptosis_Regulation Upregulation of Pro-Apoptotic Genes Downregulation of Anti-Apoptotic Genes Gene_Transcription->Apoptosis_Regulation Caspase3_Activation Caspase-3 Activation Apoptosis_Regulation->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Inferred apoptotic pathway of PMTHN via RXR activation.

Apoptosis_Inducers_Comparison cluster_PMTHN PMTHN (Bexarotene) cluster_Doxorubicin Doxorubicin cluster_Cisplatin Cisplatin cluster_Paclitaxel Paclitaxel PMTHN PMTHN RXR_Activation RXR Activation PMTHN->RXR_Activation Apoptosis Apoptosis RXR_Activation->Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation DNA_Intercalation->Apoptosis Cisplatin Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin->DNA_Crosslinking DNA_Crosslinking->Apoptosis Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Microtubule_Stabilization->Apoptosis

Caption: Diverse mechanisms of action for apoptosis inducers.

Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment Treatment with Apoptosis Inducer (e.g., PMTHN, Doxorubicin) Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest Staining Staining (e.g., Annexin V/PI) Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantification of Apoptotic Cells Analysis->Data

Caption: General workflow for in vitro apoptosis assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of apoptosis inducers. Below are generalized protocols for key experiments cited in the literature for evaluating apoptosis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the apoptosis inducer (e.g., PMTHN, Doxorubicin, Cisplatin, Paclitaxel) and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the apoptosis inducer as described above. After incubation, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blotting for Apoptosis-Related Proteins
  • Protein Extraction: Treat cells with the apoptosis inducer, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct comparative data for this compound is currently lacking, its structural similarity to Bexarotene suggests a potential mechanism of apoptosis induction via RXR activation. This mechanism, centered on the transcriptional regulation of apoptosis-related genes, differs from the DNA-damaging effects of Doxorubicin and Cisplatin and the microtubule-stabilizing action of Paclitaxel. Further in vitro and in vivo studies are warranted to elucidate the specific apoptotic signaling pathways activated by PMTHN and to quantitatively compare its efficacy against other established apoptosis inducers. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be critical for determining the therapeutic potential of PMTHN in cancer treatment.

References

HPLC vs. UPLC: A Comparative Guide for the Purity Analysis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For a non-polar, aromatic hydrocarbon like 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic pathways, robust analytical methods are crucial for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) has long been the industry standard for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, offering significant enhancements in analytical performance.

This guide provides an in-depth comparison of HPLC and UPLC for the purity testing of this compound, supported by representative experimental data and detailed methodologies. The focus will be on key performance indicators such as resolution, analysis time, sensitivity, and solvent consumption to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Performance Comparison: HPLC vs. UPLC

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems utilize columns with sub-2 µm particles, which, according to the van Deemter equation, leads to a significant increase in separation efficiency.[1][2] To operate with these smaller particles, UPLC systems are designed to handle much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).[3][4] These technological advancements translate into several key performance advantages for UPLC in the context of purity testing.

A head-to-head comparison reveals UPLC's superiority in several key aspects:

  • Faster Analysis Times: UPLC can reduce analysis times by up to a factor of ten compared to traditional HPLC, significantly increasing sample throughput.[3][5]

  • Improved Resolution: The higher efficiency of UPLC columns results in sharper, narrower peaks and better separation of closely eluting impurities, which is critical for accurate impurity profiling.[4][6][7]

  • Enhanced Sensitivity: The narrower peaks produced by UPLC lead to increased peak height and a better signal-to-noise ratio, improving the detection and quantification of trace-level impurities.[3][6][7]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates in UPLC methods can lead to a 50-70% reduction in solvent usage, resulting in cost savings and a lower environmental impact.[6][8]

The following table summarizes the typical performance characteristics of HPLC and UPLC for the analysis of a compound like this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Analysis Time 15 - 30 minutes2 - 5 minutesHigher throughput, faster method development[7][9]
Resolution Good, may be insufficient for complex mixturesHigher, leading to better separation of impurities[4][6][7]More accurate impurity profiling and quantification
Peak Width BroaderNarrowerImproved sensitivity and resolution
Sensitivity (LOD/LOQ) LowerHigherImproved detection of trace impurities[3][6][7]
Solvent Consumption HigherLowerReduced operational costs and environmental impact[6][8]
System Backpressure Lower (up to 6,000 psi)Significantly higher (up to 15,000 psi)Requires specialized instrumentation[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable purity testing. Below are representative methodologies for both HPLC and UPLC tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile.

Experimental Workflow

The general workflow for chromatographic purity testing, whether by HPLC or UPLC, follows a standardized sequence of steps from sample preparation to data analysis. The primary distinctions lie in the instrumentation's operational parameters and the resulting speed and quality of the separation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_data Data Analysis Sample 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject Sample Filtration->Injection HPLC_Sep Separation on C18 Column (5 µm, 1.0 mL/min) Injection->HPLC_Sep UPLC_Sep Separation on C18 Column (<2 µm, 0.5 mL/min) Injection->UPLC_Sep Detection UV Detection (220 nm) HPLC_Sep->Detection UPLC_Sep->Detection Integration Peak Integration and Identification Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: Chromatographic purity testing workflow for this compound.

Conclusion

For the purity testing of this compound, UPLC offers significant advantages over traditional HPLC. The use of sub-2 µm particle columns at higher pressures leads to faster analysis times, superior resolution of impurities, and enhanced sensitivity.[6][7][9][10] While HPLC remains a robust and reliable technique, UPLC provides a more efficient and powerful solution for high-throughput environments and for complex samples requiring high-resolution separation. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available instrumentation. However, for method development and in-depth impurity analysis, the performance benefits of UPLC are compelling.

References

A Comparative Guide to Purity Assessment of Synthesized 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any newly synthesized compound. For 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, a substituted tetralin derivative, a variety of analytical techniques can be employed to identify and quantify impurities. This guide provides a comparative overview of the most common methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presentation to aid in method selection and application.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. The choice of method will depend on the specific requirements of the analysis, such as the expected impurities and the desired level of detection.

Method Principle Strengths Limitations Typical Purity Range Detected
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile impurities, excellent quantitative accuracy.[1]Limited to thermally stable and volatile compounds.95-99.9%
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally sensitive impurities.[1]Resolution can be lower than GC for some volatile compounds.95-99.9%
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2]Provides structural confirmation of the main compound and impurities, can be used for quantitative analysis (qNMR).[3][4][5][6]Lower sensitivity compared to chromatographic methods for trace impurities.>95%[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with GC or HPLC (GC-MS, LC-MS).[7]High sensitivity and specificity, provides molecular weight information and structural details of impurities.[7][8][9]May require more complex sample preparation and can be costly.[7]Can detect trace level impurities (ppm to ppb).[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed techniques, adapted for the analysis of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for identifying and quantifying volatile impurities. A protocol similar to the analysis of impurities in tetralin can be adapted.[11]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness (or equivalent).[11]

  • Carrier Gas: Nitrogen at a flow rate of 10 mL/min.[11]

  • Injector: Direct injection at 250 °C.[11]

  • Oven Temperature Program: Initial temperature of 50 °C, ramped to 200 °C at a rate of 10 °C/min.[11]

  • Detector: FID at 275 °C.[11]

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 0.2 µL.[11]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This reverse-phase HPLC method is designed for the separation of this compound from its potential non-volatile impurities.[12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column (or a similar C18 column).[12][13]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. A gradient elution may be necessary to separate a wide range of impurities. For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid.[12][13][14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for confirming the structure of the synthesized compound and identifying major impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurities.

  • Instrumentation: 500 MHz NMR spectrometer.[5]

  • Solvent: Chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard.[5]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Data Processing: Fourier transform, phase correction, and baseline correction. Purity is determined by comparing the integral of a signal from the main compound to the integrals of signals from impurities and a certified internal standard.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Acquisition Parameters: A higher number of scans will be required compared to ¹H NMR (e.g., 1024 scans).

    • Data Processing: Fourier transform, phase correction, and baseline correction. This provides information on the carbon framework of the molecule and any impurities present.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of unknown impurities.[9]

  • Instrumentation: GC-MS system.

  • GC Conditions: Same as the GC-FID protocol.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Range: Scan from m/z 35 to 500.[16]

    • Data Acquisition: Full scan mode.

  • Data Analysis: The mass spectrum of each separated peak is compared against a spectral library (e.g., NIST) for putative identification of impurities.[10]

Workflow for Purity Assessment

A logical workflow ensures a comprehensive assessment of the synthesized compound's purity.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Compound cluster_initial Initial Analysis cluster_primary Primary Purity & Identification cluster_secondary Impurity Identification & Confirmation cluster_final Final Report start Synthesized 1,1,4,4,6-Pentamethyl- 1,2,3,4-tetrahydronaphthalene gc_fid GC-FID start->gc_fid Volatile Impurities hplc_uv HPLC-UV start->hplc_uv Non-Volatile Impurities nmr ¹H & ¹³C NMR start->nmr Structural Confirmation gc_ms GC-MS gc_fid->gc_ms Identify Unknowns report Purity Report gc_fid->report lc_ms LC-MS hplc_uv->lc_ms Identify Unknowns hplc_uv->report nmr->report gc_ms->report lc_ms->report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

This structured approach, combining chromatographic separation with spectroscopic identification, provides a robust framework for ensuring the purity of synthesized this compound, meeting the rigorous standards of research and drug development.

References

Cross-validation of experimental and database spectral data for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and database spectral data for the compound 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMTHN). By presenting a side-by-side comparison of key spectral characteristics from various sources, this document aims to offer an objective resource for researchers engaged in the identification, characterization, and quality control of this and structurally related molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative spectral data for PMTHN from both experimental sources and spectral databases. This allows for a direct comparison of key spectral features.

Table 1: ¹H NMR Spectral Data Comparison

ProtonsExperimental Data (ChemicalBook)[1]Database Data (SpectraBase)
Aromatic CH7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H)Data not available
CH₃ (aromatic)2.32 (s, 3H)Data not available
CH₂1.69 (s, 4H)Data not available
gem-dimethyl1.29 (s, 6H), 1.28 (s, 6H)Data not available

Table 2: ¹³C NMR Spectral Data Comparison

Carbon TypeExperimental DataDatabase Data (SpectraBase via PubChem)[2]
Aromatic CData not availableAvailable in SpectraBase
Aromatic C-HData not availableAvailable in SpectraBase
Quaternary CData not availableAvailable in SpectraBase
CH₃ (aromatic)Data not availableAvailable in SpectraBase
CH₂Data not availableAvailable in SpectraBase
gem-dimethyl CData not availableAvailable in SpectraBase

Table 3: Infrared (IR) Spectroscopy Data Comparison

Spectral RegionExperimental DataDatabase Data (SpectraBase via PubChem)[2]
C-H stretch (aromatic)Data not availableAvailable in SpectraBase
C-H stretch (aliphatic)Data not availableAvailable in SpectraBase
C=C stretch (aromatic)Data not availableAvailable in SpectraBase
C-H bend (aliphatic)Data not availableAvailable in SpectraBase
Fingerprint RegionData not availableAvailable in SpectraBase

Table 4: Mass Spectrometry (GC-MS) Data Comparison

IonExperimental DataDatabase Data (SpectraBase via PubChem)[2]
Molecular Ion (M+)Data not availableAvailable in SpectraBase
Major FragmentsData not availableAvailable in SpectraBase

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available in the public domain. However, based on standard laboratory practices for the analysis of aromatic hydrocarbons, the following representative methodologies can be assumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound in a deuterated solvent (e.g., CDCl₃) would be prepared. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be obtained using a Bruker IFS 85 instrument, as indicated by the database information[2]. A thin film of the neat compound would be prepared on a suitable IR-transparent window (e.g., KBr or NaCl plates), or the sample would be analyzed in a liquid cell. The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) would be injected into a gas chromatograph equipped with a mass spectrometer detector. The separation would be achieved on a capillary column (e.g., HP-5MS). The mass spectrometer would be operated in electron ionization (EI) mode, and the mass spectrum would be recorded over a mass-to-charge ratio (m/z) range of approximately 50-500.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and database spectral data.

cross_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Comparison cluster_validation Validation & Reporting exp_data Experimental Analysis (NMR, IR, MS) extract_exp Extract Experimental Spectral Parameters exp_data->extract_exp db_data Database Search (e.g., SpectraBase, PubChem) extract_db Extract Database Spectral Parameters db_data->extract_db compare_data Comparative Analysis of Spectral Data extract_exp->compare_data extract_db->compare_data cross_validate Cross-Validation of Data Integrity compare_data->cross_validate report Generate Comparison Guide cross_validate->report

Caption: Workflow for spectral data cross-validation.

References

Comparative In Vitro Biological Activity of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT) Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro biological activities of analogs of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT). PMT is a known analog of Targretin (Bexarotene), a retinoid X receptor (RXR) agonist used in cancer therapy. This guide summarizes the available data on the synthesis and cytotoxic effects of related tetrahydronaphthalene derivatives, offering insights into their potential as anticancer agents.

While direct comparative studies on a broad series of PMT analogs are limited in publicly available literature, research on structurally similar tetrahydronaphthalene and dihydronaphthalene derivatives provides valuable insights into their antiproliferative activities. These studies form the basis of the comparative data presented herein. The primary mechanism of action for many of these compounds is believed to involve the modulation of nuclear receptors like RXR, though other pathways may also be implicated.

Comparative Cytotoxicity of Tetrahydronaphthalene Analogs

The following table summarizes the in vitro cytotoxic activity of various tetrahydronaphthalene derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
Series 1 DihydronaphthaleneThiazolidinone and pyranothiazole derivativesMCF-7 (Breast)0.93 - 3.73[1]
Series 2 TetrahydronaphthaleneGlycoside derivativesEhrlich Ascites Carcinoma (EAC)Promising Activity[2]
Series 3 Naphthalene-1,4-dioneImidazole derivativesHEC1A (Endometrial)6.4[3]
Series 4 Naphthalene-Chalcone2-Methoxy phenyl moietyMCF-7 (Breast)222.72 (µg/mL)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of Dihydronaphthalene Derivatives (Series 1)

A series of dihydronaphthalene derivatives were synthesized starting from 6-methoxy-1-tetralone. The initial tetralone was converted to its corresponding hydrazine derivative. This intermediate was then reacted with various aryl isothiocyanates to produce thiosemicarbazides. Subsequent reaction with ethyl chloroacetate yielded thiazolidinone derivatives. Further elaboration through condensation reactions with aryl aldehydes and malononitrile afforded pyranothiazolecarbonitrile derivatives.[1]

Synthesis of Tetrahydronaphthalene Glycosides (Series 2)

Novel S-glycosides and N-glycosides incorporating a 1,2,3,4-tetrahydronaphthalene moiety were synthesized. The aglycons were coupled with different activated halosugars in the presence of a basic and acidic medium to yield the final glycoside derivatives.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, EAC) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthesis workflow for some of the discussed tetrahydronaphthalene analogs and a conceptual representation of their potential mechanism of action.

Synthesis_Workflow Tetralone 6-Methoxy-1-tetralone Hydrazine Hydrazine Derivative Tetralone->Hydrazine Thiosemicarbazide Thiosemicarbazide Derivatives Hydrazine->Thiosemicarbazide Thiazolidinone Thiazolidinone Derivatives Thiosemicarbazide->Thiazolidinone Pyranothiazole Pyranothiazole Derivatives Thiazolidinone->Pyranothiazole

General synthesis workflow for dihydronaphthalene analogs.

Mechanism_of_Action cluster_cell Cancer Cell RXR RXR GeneExpression Gene Expression RXR->GeneExpression Modulates Apoptosis Apoptosis GeneExpression->Apoptosis Leads to PMT_Analog PMT Analog PMT_Analog->RXR Binds to

Potential mechanism of action via RXR modulation.

References

Benchmarking the Anti-Leukemic Potential of Synthetic Retinoids and Rexinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-leukemic activity of several synthetic retinoids and rexinoids, including 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (PMT), a structural analog of Bexarotene (Targretin). While direct quantitative data for PMT is not extensively available in published literature, its structural similarity to the potent rexinoid Bexarotene suggests its potential as an anti-leukemic agent operating through the Retinoid X Receptor (RXR) signaling pathway. This document benchmarks the activity of well-characterized synthetic retinoids against various leukemia cell lines, offering a framework for the potential evaluation of novel compounds like PMT.

Introduction to Retinoid and Rexinoid Signaling in Leukemia

Retinoids, derivatives of vitamin A, are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their anti-cancer properties, particularly in the context of leukemia, are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2][3]

  • RARs typically form heterodimers with RXRs and, in the absence of a ligand, act as transcriptional repressors. Upon binding of an RAR agonist like All-trans Retinoic Acid (ATRA), this repression is lifted, leading to the transcription of genes that promote cell differentiation.[2][4] This mechanism is the cornerstone of treatment for Acute Promyelocytic Leukemia (APL).[5][6]

  • RXRs can also form heterodimers with RARs and other nuclear receptors. RXR-selective agonists, known as rexinoids, can modulate gene expression to induce apoptosis and inhibit cell growth.[7][8]

This guide focuses on comparing the efficacy of PMT's parent compound, Bexarotene (an RXR agonist), with other synthetic retinoids like Tamibarotene (an RARα-selective agonist) and ST1926, which exhibits a different mechanism of action.

Comparative Anti-Leukemic Activity

The following tables summarize the in vitro anti-proliferative activity of various synthetic retinoids across different leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; a lower IC50 value indicates a more potent compound.

Table 1: IC50 Values of Bexarotene (RXR Agonist) in Leukemia Cell Lines [9][10]

Cell LineLeukemia SubtypeIC50 (µM)
SIG-M5Acute Myeloid Leukemia (AML)0.02
MV-4-11Acute Myeloid Leukemia (AML)0.44
OCI-AML5Acute Myeloid Leukemia (AML)0.56
HHT-Cell Leukemia2.28
ATN-1T-Cell Acute Lymphoblastic Leukemia (T-ALL)2.51

Table 2: IC50 Values of Tamibarotene (RARα Agonist) in Leukemia Cell Lines [11]

Cell LineLeukemia SubtypeIC50 (µM)
NB4Acute Promyelocytic Leukemia (APL)4.81
HL-60Acute Promyelocytic Leukemia (APL)>6

Table 3: IC50 Values of ST1926 in Leukemia Cell Lines [12][13]

Cell LineLeukemia SubtypeIC50 (µM)
General Tumor PanelVarious0.1 - 0.3
K562Chronic Myeloid Leukemia (CML)~1.0
THP-1, MOLM-13, ML-2, HELAcute Myeloid Leukemia (AML)Potent inhibition at sub-µM concentrations[14]

Table 4: IC50 Values of All-trans Retinoic Acid (ATRA) in Leukemia Cell Lines [15]

Cell LineLeukemia SubtypeIC50 (µM)
THP1Acute Myeloid Leukemia (AML)3.85
MOLM13Acute Myeloid Leukemia (AML)1.24

Mechanisms of Action

The anti-leukemic effects of these compounds are driven by their interaction with specific molecular targets and pathways.

This compound (PMT) and Bexarotene (Rexinoids)

As a Targretin analog, PMT is presumed to function as an RXR agonist, similar to Bexarotene. This mechanism involves:

  • Binding to RXR: The rexinoid selectively binds to the RXR nuclear receptor.[7]

  • Heterodimer Activation: The RXR forms a heterodimer with other nuclear receptors, such as RARs, PPARs, or LXRs.[16]

  • Gene Transcription: This complex then binds to response elements on the DNA, modulating the expression of genes involved in cell cycle control, apoptosis, and differentiation.[7][16] For instance, bexarotene can upregulate cell cycle inhibitors like p21 and pro-apoptotic factors like BAX.[16]

Tamibarotene (RARα Agonist)

Tamibarotene's action is highly specific to RARα, which is particularly relevant in certain AML subtypes with RARA overexpression.[17][18]

  • Selective RARα Binding: Tamibarotene binds with high affinity to the RARα receptor.[5][6]

  • Transcriptional Switch: In leukemic cells with high RARA expression, the unliganded RARA acts as a transcriptional repressor. Tamibarotene binding displaces co-repressor complexes and recruits co-activator complexes.[19]

  • Myeloid Differentiation: This switch reactivates the transcription of genes necessary for myeloid differentiation, leading to the maturation of leukemic blasts and a reduction in proliferation.[17][19]

ST1926

ST1926 operates through a distinct, RAR/RXR-independent mechanism.

  • DNA Polymerase α Inhibition: ST1926 has been shown to be a potent inhibitor of DNA polymerase-α.[1]

  • DNA Damage and S-phase Arrest: This inhibition of DNA replication machinery leads to DNA damage.[20][21]

  • Apoptosis Induction: The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis in malignant T-cells and AML cells.[1][20]

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway for RAR-RXR heterodimers, which is the primary target for retinoids and rexinoids.

RAR_RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Transcriptional Output Retinoid Retinoid/Rexinoid (e.g., ATRA, Bexarotene) RAR RAR Retinoid->RAR binds Retinoid->RAR Translocates to Nucleus CoR Co-repressor Complex (e.g., N-CoR) RXR RXR RAR->RXR heterodimerizes RARE RARE (DNA Response Element) RAR->RARE binds RXR->RARE binds CoR->RAR recruits CoR->RXR recruits CoA Co-activator Complex (e.g., p160) HDAC HDAC HDAC->CoR associates Repression Gene Repression (Block in Differentiation) HDAC->Repression leads to CoA->RAR recruits HAT HAT HAT->CoA associates Activation Gene Activation (Differentiation, Apoptosis) HAT->Activation leads to

Caption: Canonical RAR-RXR signaling pathway in the absence and presence of a retinoid/rexinoid ligand.

Experimental Protocols

Standardized protocols are essential for the accurate benchmarking of anti-leukemic compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start plate Seed leukemia cells in 96-well plate start->plate incubate1 Incubate (24h) plate->incubate1 add_drug Add serial dilutions of PMT or comparator compounds incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., SDS-HCl) incubate3->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Standard workflow for determining IC50 values using the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed leukemia cell lines (e.g., HL-60, THP-1, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[22]

  • Compound Addition: Prepare serial dilutions of the test compounds (PMT, Bexarotene, etc.) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[23]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Workflow Diagram:

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compound (at IC50 concentration) start->treat_cells incubate Incubate (24-48h) treat_cells->incubate harvest Harvest cells (centrifugation) incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_dark Incubate in dark (15 min, RT) stain->incubate_dark analyze Analyze by Flow Cytometry incubate_dark->analyze end End analyze->end

Caption: Workflow for the quantification of apoptosis via Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment: Treat leukemia cells with the test compound at a concentration around its predetermined IC50 for 24 to 48 hours. Include an untreated control.[24]

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[25]

  • Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[25]

  • Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[25]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[25]

  • Data Interpretation:

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Conclusion

While this compound (PMT) remains a compound of interest due to its analogy with the RXR agonist Bexarotene, a comprehensive evaluation of its anti-leukemic activity requires further investigation. The data presented for established synthetic retinoids and rexinoids like Bexarotene, Tamibarotene, and ST1926 provide a valuable benchmark. These compounds exhibit potent anti-leukemic effects through distinct mechanisms of action, highlighting the therapeutic potential of targeting the RAR/RXR and other critical cellular pathways. Future studies should aim to generate quantitative data (IC50, apoptosis rates) for PMT using the standardized protocols outlined in this guide to accurately position its efficacy relative to existing agents and to elucidate its precise molecular mechanism of action.

References

Safety Operating Guide

Proper Disposal of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye, skin, and respiratory irritation[1][2].

Hazard Classification and Precautionary Statements

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed[2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Acute Toxicity (Dermal) Harmful in contact with skin[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Acute Toxicity (Inhalation) Harmful if inhaled[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Skin Corrosion/Irritation Causes skin irritation[2]P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Serious Eye Damage/Irritation Causes serious eye irritation[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects[3]P273: Avoid release to the environment.[3]

Experimental Workflow for Disposal

The proper disposal of this compound is a critical final step in any experimental protocol involving this compound. The following workflow outlines the necessary steps to ensure safe and compliant disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE: - Chemical Goggles - Gloves - Protective Clothing B Consult Federal, State, & Local Regulations (e.g., 40 CFR 261.3) A->B C Collect Waste in a Labeled, Sealed Container B->C E Store in a Cool, Dry, Well-Ventilated Area C->E D Absorb Spills with Inert Material (e.g., Sand) D->C Place absorbed material into container F Arrange for Pickup by a Licensed Waste Disposal Company E->F G Complete All Necessary Waste Manifest Paperwork F->G

Disposal workflow for this compound.

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure[1].

2. Regulatory Compliance: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste under US EPA guidelines found in 40 CFR Parts 261.3.[1]. Additionally, it is imperative to consult and comply with all applicable state and local hazardous waste regulations[1].

3. Waste Collection:

  • All waste containing this compound should be collected in a suitable, tightly closed container that is clearly labeled with the chemical name and hazard warnings.

  • For spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Once absorbed, place the material into a suitable container for disposal[1]. Do not allow the chemical to enter drains or the environment[1].

4. Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be equipped with an eyewash station and a safety shower[1].

5. Final Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal plant[3][4]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

6. Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal. Complete all required waste manifest paperwork provided by the disposal company.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Operational Guidance for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6683-48-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash gogglesTo prevent eye irritation from splashes or vapors.[1]
Hand Protection Appropriate protective gloves (e.g., FKM - fluoro rubber, 0.4 mm thickness)To prevent skin contact and absorption.[1][3]
Body Protection Protective clothingTo prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended.

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][4]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the required PPE as detailed in Table 1 before handling the chemical.

  • Avoid breathing any dust, vapor, mist, or gas.[1]

  • Prevent contact with skin and eyes.[1]

  • Avoid ingestion and inhalation.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store the chemical in a cool, dry place.[1]

  • Ensure the storage container is tightly sealed to prevent leakage or contamination.[1]

4. In Case of Accidental Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Spill Management:

  • In the event of a spill, absorb the chemical with an inert material such as vermiculite, sand, or earth.[1]

  • Do not allow the chemical to enter the environment.[1]

  • Place the absorbed material into a suitable, labeled container for disposal.[1]

2. Waste Disposal:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[4][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

3. Decontamination:

  • Thoroughly wash any contaminated surfaces with soap and water.

  • Contaminated clothing and PPE should be properly disposed of or decontaminated according to institutional guidelines.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation handling Chemical Handling prep->handling storage Storage handling->storage Store Unused Chemical spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal Dispose of Waste exposure Exposure Response handling->exposure If Exposure Occurs spill->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.